9-Aminononanoic acid;hydrochloride
Description
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Structure
3D Structure of Parent
Properties
CAS No. |
23734-86-3 |
|---|---|
Molecular Formula |
C9H20ClNO2 |
Molecular Weight |
209.71 g/mol |
IUPAC Name |
9-aminononanoic acid;hydrochloride |
InChI |
InChI=1S/C9H19NO2.ClH/c10-8-6-4-2-1-3-5-7-9(11)12;/h1-8,10H2,(H,11,12);1H |
InChI Key |
OURQNCJPPXDTOB-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCCN)CCCC(=O)O.Cl |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Molecular Weight and Molar Mass Calculation of 9-Aminononanoic Acid HCl
This guide provides a comprehensive examination of the principles and methodologies for accurately determining the molecular weight and molar mass of 9-aminononanoic acid hydrochloride. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the critical importance of these fundamental chemical properties and offers a detailed, step-by-step protocol for their calculation.
The precise molecular weight of a compound is a cornerstone of chemical and pharmaceutical sciences. It is a critical parameter in drug design and development, influencing everything from reaction stoichiometry and formulation to bioavailability and analytical identification.[1][2] Inaccurate molecular weight determination can lead to significant errors in experimental outcomes and compromise the integrity of research findings.
Distinguishing Molecular Weight from Molar Mass
While often used interchangeably, molecular weight and molar mass are distinct concepts.[3]
-
Molecular Weight (MW): This is the mass of a single molecule, expressed in atomic mass units (amu) or daltons (Da).[3][4] One atomic mass unit is defined as one-twelfth the mass of a single carbon-12 atom.[4][5]
-
Molar Mass (M): This represents the mass of one mole of a substance (approximately 6.022 x 10²³ molecules) and is expressed in grams per mole ( g/mol ).[6][7][8] Numerically, the molar mass of a compound is equivalent to its molecular weight.[7]
The distinction lies in the scale of measurement: molecular weight pertains to a single molecule, while molar mass is a macroscopic property relevant to bulk quantities used in the laboratory.[3]
Calculating the Molecular Weight and Molar Mass of 9-Aminononanoic Acid Hydrochloride
The calculation of the molecular weight of 9-aminononanoic acid HCl requires a systematic, atom-by-atom approach. The process begins with identifying the chemical formula and then summing the atomic weights of all constituent atoms.
The chemical formula for 9-aminononanoic acid is C₉H₁₉NO₂.[9][10][11][12][13] When this compound forms a hydrochloride salt, a molecule of hydrogen chloride (HCl) protonates the amino group. This results in the chemical formula C₉H₂₀ClNO₂ for 9-aminononanoic acid hydrochloride.[14]
The standard atomic weights of the constituent elements are sourced from the periodic table. These values are weighted averages of the naturally occurring isotopes of each element.[15][16][17][18][19]
| Element | Symbol | Atomic Weight (amu) |
| Carbon | C | 12.011[4][5][7][20][21] |
| Hydrogen | H | 1.008[4][15][16][22] |
| Chlorine | Cl | 35.45[4][23] |
| Nitrogen | N | 14.007[4][21][24] |
| Oxygen | O | 15.999[21][25][26][27] |
Note: The precision of atomic weights can be limited by the natural isotopic distribution of the elements.[3]
The molecular weight is calculated by multiplying the count of each atom in the molecule by its atomic weight and summing the results.
For 9-aminononanoic acid hydrochloride (C₉H₂₀ClNO₂):
-
Carbon (C): 9 atoms × 12.011 amu/atom = 108.099 amu
-
Hydrogen (H): 20 atoms × 1.008 amu/atom = 20.160 amu
-
Chlorine (Cl): 1 atom × 35.453 amu/atom = 35.453 amu[17]
-
Nitrogen (N): 1 atom × 14.007 amu/atom = 14.007 amu[21]
-
Oxygen (O): 2 atoms × 15.999 amu/atom = 31.998 amu[21]
Total Molecular Weight = 108.099 + 20.160 + 35.453 + 14.007 + 31.998 = 209.717 amu
The molar mass is numerically equivalent to the molecular weight, with the units expressed as grams per mole ( g/mol ).
Molar Mass of 9-Aminononanoic Acid HCl = 209.717 g/mol
This calculated value aligns with commercially available 9-aminononanoic acid hydrochloride, which has a reported molecular weight of approximately 209.71 g/mol .[14]
Experimental Workflow and Validation
The theoretical calculation of molecular weight is a fundamental step. However, for drug development and stringent scientific research, experimental verification is paramount. High-resolution mass spectrometry is the definitive technique for confirming the molecular weight of a synthesized compound.[2]
-
Sample Preparation: A dilute solution of 9-aminononanoic acid HCl is prepared in a suitable solvent, such as methanol or water.
-
Instrumentation: A high-resolution mass spectrometer, often coupled with a chromatographic system like UHPLC, is employed.[2]
-
Ionization: Electrospray ionization (ESI) is a common technique for ionizing small molecules like 9-aminononanoic acid.[2]
-
Mass Analysis: The instrument measures the mass-to-charge ratio (m/z) of the ionized molecules.
-
Data Interpretation: The resulting spectrum will show a peak corresponding to the molecular ion. The accurate mass measurement from this peak is used to confirm the elemental composition and, consequently, the molecular weight.[2]
This experimental validation provides a self-validating system, ensuring the identity and purity of the compound.
Visualizing the Calculation Workflow
The logical flow of the molecular weight and molar mass calculation can be represented by the following diagram:
Caption: Workflow for calculating molecular weight and molar mass.
Conclusion
The accurate determination of molecular weight and molar mass is a fundamental prerequisite for rigorous scientific research, particularly in the field of drug development. This guide has provided a detailed, step-by-step methodology for the calculation of these critical parameters for 9-aminononanoic acid hydrochloride. By integrating theoretical calculations with experimental validation, researchers can ensure the scientific integrity and trustworthiness of their work.
References
- askIITians. (2025, July 11). What is the atomic mass in hydrogen?
- Unacademy. What is the atomic mass of nitrogen?
- Quora. (2016, October 3). What is the atomic mass of hydrogen?
- Oreate AI Blog. (2025, December 19). Understanding the Atomic Mass of Chlorine: A Deep Dive.
- Oreate AI Blog. (2025, December 30). Understanding the Atomic Mass of Oxygen: A Key Element in Our Universe.
- Unacademy. Why is the atomic mass of chlorine taken as 35.5 u and not a whole number like 35 u or 36 u explained?
- Westfield State University. Atomic/Molar mass.
- Open MedScience. (2024, October 12). Atomic Mass Unit: Unlocking the Secrets of Matter.
- Commission on Isotopic Abundances and Atomic Weights. Atomic Weight of Chlorine.
- Commission on Isotopic Abundances and Atomic Weights. Atomic Weight of Nitrogen.
- LabXchange. (2022, June 8). Atomic Mass, Atomic Number, and Carbon-12.
- Aaronchem. 23734-86-3 | 9-aminononanoic acid hydrochloride.
- CK-12 Foundation. Flexi answers - What is the atomic mass of hydrogen?
- Wikipedia. Chlorine.
- Royal Society of Chemistry. Carbon - Element information, properties and uses.
- PubChem. Atomic Mass | Periodic Table of Elements.
- Quora. (2021, March 3). The atomic mass of chlorine in the periodic table is 35.45, yet no single atom of cl has a mass of 35.45. why?
- BYJU'S. Atomic Mass of First 30 Elements.
- Britannica. (2026, January 14). Nitrogen | Definition, Symbol, Uses, Properties, Atomic Number, & Facts.
- Teachy.ai. Summary of Molar Mass and Its Importance in Everyday Life.
- Vedantu. Atomic Mass of Elements Table (1 to 30) – Definition, Chart & FAQs.
- Testbook. (2026, January 23). [Solved] What is the atomic mass of Nitrogen?
- YouTube. (2022, March 15). How to Find the Mass of One Atom of Carbon (C).
- Physical Measurement Laboratory. Atomic Weights and Isotopic Compositions for Oxygen.
- CK-12 Foundation. Flexi answers - What is the molar mass of O2?
- Wikipedia. Oxygen.
- In-Silico Online. (2024, December 7). Molecular weight (MW): Significance and symbolism.
- BroadPharm. 9-Aminononanoic acid, 1120-12-3.
- AChemBlock. (2026, February 6). 9-Aminononanoic acid 95% | CAS: 1120-12-3.
- AxisPharm. 9-Aminononanoic acid | CAS:1120-12-3.
- CP Lab Safety. 9-Aminononanoic Acid, 97% Purity, C9H19NO2, 1 gram.
- ChemNet. 9-AMINONONANOIC ACID.
- PubChem. 9-Aminononanoic acid | C9H19NO2 | CID 136877.
- Chem-Impex. Boc-9-aminononanoic acid.
- Sigma-Aldrich. 9-Aminononanoic acid | 1120-12-3.
- Wikipedia. Molar mass.
- The Royal Australian College of General Practitioners. (2013, April 15). Mass or molar? Recommendations for reporting concentrations of therapeutic drugs. Retrieved from The Royal Australian College of General Practitioners.
- American Pharmaceutical Review. (2015, September 30). Mass Spectrometry in Small Molecule Drug Development.
- NIST WebBook. Nonanoic acid.
- Golm Metabolome Database. (2019, April 2). Synonyms of Nonanoic acid.
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literature review on 9-aminononanoic acid as a Nylon-9 precursor
Content Type: Technical Whitepaper Audience: Researchers, Polymer Scientists, and Drug Development Professionals
Executive Summary
9-Aminononanoic acid (9-ANA) represents a critical "odd-carbon" monomer bridging the gap between the hydrophilic Nylon-6 and the hydrophobic Nylon-11/12. While historically overshadowed by its even-numbered counterparts, 9-ANA has re-emerged as a strategic precursor for Nylon-9 (Polyamide-9) , offering a unique balance of thermal stability (
Beyond materials science, 9-ANA has gained traction in pharmaceutical development as a biodegradable linker for PROTACs and a lipid tail precursor for mRNA delivery systems (LNPs). This guide provides a comprehensive technical analysis of its synthesis, polymerization protocols, and dual-application potential in engineering and medicine.
Synthesis Pathways: From Feedstock to Monomer
The production of 9-ANA relies primarily on the oxidative cleavage of oleic acid, a renewable C18 fatty acid. Two distinct pathways—chemical ozonolysis and metabolic engineering—dominate the field.
Chemical Route: Ozonolysis of Oleic Acid
This is the industrial standard, leveraging the double bond at the C9 position of oleic acid.
-
Mechanism: Oleic acid reacts with ozone (
) to form a molozonide (1,2,3-triolane), which rearranges into a Criegee intermediate. -
Reductive Work-up: Unlike oxidative work-ups that yield azelaic acid (diacid), a reductive work-up (using
or ) preserves the aldehyde functionality, yielding 9-oxononanoic acid (or its ester). -
Reductive Amination: The aldehyde intermediate undergoes reductive amination with ammonia (
) and hydrogen to yield 9-aminononanoic acid.
Biotechnological Route: Enzymatic Cascade
A sustainable alternative utilizing E. coli host strains engineered with a multi-enzyme cascade.
-
Step 1: Hydration of oleic acid to 10-hydroxystearic acid (Oleate hydratase).
-
Step 2: Oxidation to 10-ketostearic acid (ADH).
-
Step 3: Baeyer-Villiger oxidation to an ester intermediate.
-
Step 4: Hydrolysis and amination to 9-ANA.
Visualization: Synthesis Workflow
Figure 1: Comparison of chemical (Ozonolysis) and biological synthesis pathways for 9-aminononanoic acid.
Polymerization Protocol: Synthesis of Nylon-9[1]
Polymerizing 9-ANA is a self-validating process driven by the removal of water. The reaction is an A-B type polycondensation.
Melt Polycondensation Protocol
Objective: Produce Nylon-9 prepolymer with intrinsic viscosity suitable for pelletizing.
-
Feedstock Preparation: Charge 9-aminononanoic acid into a stainless steel autoclave. Add 0.1 mol% acetic acid as a chain terminator (optional, to control MW) and 0.1 wt% sodium hypophosphite as a catalyst/color stabilizer.
-
Inerting: Purge reactor with
(3 cycles) to remove oxygen. -
Melting & Oligomerization:
-
Heat to 220°C under continuous
flow. -
Hold for 60 minutes . Water vapor will evolve as condensation begins.
-
-
Vacuum Cycle (Critical Step):
-
Gradually reduce pressure to < 100 Pa (< 1 mbar) over 30 minutes to prevent foaming.
-
Maintain temperature at 230–240°C for 2–4 hours .
-
Causality: The vacuum drives the equilibrium toward the polymer by removing the condensate (water), increasing the Degree of Polymerization (DP).
-
-
Discharge: Extrude polymer melt into a water bath and pelletize.
Solid State Polymerization (SSP)
Objective: Increase Molecular Weight (
-
Crystallization: Anneal pellets at 100°C for 1 hour.
-
SSP Reaction:
-
Place pellets in a tumble dryer or fluidized bed reactor.
-
Heat to 180–190°C (below
of 215°C). -
Maintain high vacuum or inert gas sweep for 10–24 hours .
-
Result: Intrinsic viscosity typically increases from ~0.8 dL/g to >1.5 dL/g.
-
Figure 2: Step-by-step workflow for the polymerization of Nylon-9, from monomer to high-molecular-weight polymer.
Technical Characterization & Comparative Analysis
Nylon-9 occupies a "Goldilocks" zone. It possesses higher thermal stability than Nylon-11/12 (due to higher amide density) but significantly lower moisture absorption than Nylon-6 (due to longer methylene segments).
Table 1: Comparative Properties of n-Nylons
| Property | Nylon-6 | Nylon-9 | Nylon-11 | Nylon-12 |
| Monomer Carbon Count | 6 | 9 | 11 | 12 |
| Melting Point ( | 220°C | 210–215°C | 189°C | 178°C |
| Density (g/cm³) | 1.13 | 1.09 | 1.04 | 1.02 |
| Moisture Absorption (Sat. @ 23°C) | 9.5% | ~1.5–2.0% | 1.9% | 1.6% |
| Tensile Modulus (Dry) | 2800 MPa | ~1600 MPa | 1400 MPa | 1200 MPa |
| Bio-Sourcing Potential | Low (Fossil) | High (Oleic Acid) | High (Castor Oil) | Low (Butadiene) |
Data synthesized from standard polymer handbooks and recent literature [1, 5].
High-Value Applications: Beyond the Polymer
While Nylon-9 is an excellent engineering plastic for automotive fuel lines and electrical connectors, 9-ANA has critical applications in the biomedical sector.
Biomedical Polymer Applications[3][4][5][6]
-
Sutures: Nylon-9 monofilaments offer high knot security and tensile strength comparable to Nylon-6/6, but with reduced tissue reactivity due to lower water uptake/swelling.
-
Catheters: The flexibility and dimensional stability make it suitable for tubing that must resist kinking while maintaining precise diameters in humid biological environments [2].
Drug Development: 9-ANA as a Linker & Lipid Precursor
For the pharmaceutical audience, 9-ANA is a versatile building block.
-
Biodegradable Lipid Nanoparticles (LNPs): 9-ANA is used to synthesize biodegradable ionizable lipids for mRNA delivery (e.g., CRISPR/Cas9 therapeutics). The ester linkages derived from 9-ANA are susceptible to endogenous esterases, ensuring rapid clearance and reduced toxicity compared to non-degradable lipids [3].
-
PROTAC Linkers: The C9 chain provides a defined spatial separation (linker length) between the E3 ligase ligand and the target protein ligand. The terminal amine and carboxylic acid allow for facile orthogonal conjugation (e.g., Amide coupling, NHS-ester activation) [4].
References
-
Miller, W. R., et al. (1971). "Nylon-9 via 9-aminononanoic acid from soybean oil." Industrial & Engineering Chemistry Product Research and Development, 10(4), 442-447. Link
-
Asep Industries. (2024). "Exploring the Biomedical Applications of Nylon." Asep Industries Blog. Link
-
Liu, J., et al. (2019). "Biodegradable Amino-Ester Nanomaterials for Cas9 mRNA Delivery in Vitro and in Vivo." ACS Applied Materials & Interfaces. Link
-
BroadPharm. (2024). "9-Aminononanoic acid: Product Information and PROTAC Applications." BroadPharm Catalog. Link
-
MFA Cameo. (2022). "Nylon 9: Physical and Chemical Properties." Museum of Fine Arts Boston. Link
Crystal Structure Analysis of 9-Aminononanoic Acid Hydrochloride Salts
This guide outlines the structural analysis framework for 9-aminononanoic acid hydrochloride , integrating synthetic crystallization protocols with advanced crystallographic characterization.
Executive Summary & Chemical Context
9-Aminononanoic acid hydrochloride (9-ANA·HCl) is a critical ω-amino acid derivative, primarily serving as a precursor for Nylon-9 and as a flexible linker in PROTAC (Proteolysis Targeting Chimera) drug development.
Unlike its zwitterionic parent, the hydrochloride salt stabilizes the amine terminal as an ammonium cation (
Key Structural Challenges:
-
Torsional Flexibility: The long aliphatic C9 chain introduces significant degrees of freedom, often leading to disorder in the central methylene units (
) at room temperature. -
Odd-Even Effect: As an odd-numbered chain, 9-ANA·HCl exhibits packing frustrations distinct from even-numbered homologs (e.g., 10-aminodecanoic acid), often resulting in lower packing efficiency and unique polymorphic transitions.
Experimental Protocol: Synthesis & Crystallization
High-quality single crystals are the prerequisite for definitive structural solution. The following protocol ensures phase purity and optimal crystal habit.
Synthesis of the Hydrochloride Salt
To ensure stoichiometric precision, avoid direct acidification of the solid zwitterion.
-
Dissolution: Dissolve 10 mmol of 9-aminononanoic acid (zwitterion) in 20 mL of 2M HCl at 50°C. Ensure complete dissolution.
-
Evaporation: Rotary evaporate at 60°C under reduced pressure to remove excess water and HCl.
-
Recrystallization (Purification): Redissolve the crude solid in minimal boiling ethanol . Add diethyl ether dropwise until turbidity persists. Cool to 4°C overnight. Filter and dry under vacuum over
.
Single Crystal Growth Strategies
Three parallel methods are recommended to screen for polymorphs.
| Method | Solvent System | Conditions | Target Outcome |
| Slow Evaporation | Water / Ethanol (1:1) | Ambient temp, dust-free | Thermodynamic form (Most stable) |
| Vapor Diffusion | MeOH (inner) / Et2O (outer) | Sealed chamber, 4°C | Kinetic forms (Metastable) |
| Cooling | 1M HCl | 60°C | Large prisms for neutron diffraction |
Crystallographic Analysis Workflow
The following workflow ensures a self-validating structure solution, minimizing errors from disorder or twinning.
Data Collection (SC-XRD)
-
Instrument: Bruker D8 QUEST or equivalent with Mo-K
( Å) or Cu-K radiation. -
Temperature: 100 K (Critical).
-
Reasoning: Long alkyl chains exhibit high thermal motion at room temperature. Cooling freezes the methylene chain conformation, allowing precise anisotropic refinement.
-
-
Resolution: Collect data to at least
Å resolution to resolve hydrogen atom positions on the ammonium group.
Structure Solution & Refinement
-
Space Group Determination: Expect Monoclinic (
) or Triclinic ( ) .-
Note: Check for systematic absences.[1] If odd-even packing frustration occurs, look for superstructures or modulated phases.
-
-
Disorder Handling: If the central alkyl chain shows elongated thermal ellipsoids, model using a two-site disorder model (PART 1 / PART 2) in SHELXL.
-
Hydrogen Placement:
-
C-H: Constrain using a riding model (AFIX 23 for
). -
N-H / O-H: Locate from difference Fourier maps if data quality permits; otherwise, constrain with DFIX/DANG to ideal geometries to prevent "collapsing" into the heavy atom.
-
Powder X-Ray Diffraction (PXRD)
After solving the single crystal structure, generate a Simulated PXRD Pattern (using Mercury or molecular modeling software) and compare it with the experimental bulk powder pattern.
-
Match: Confirms the single crystal is representative of the bulk material.
-
Mismatch: Indicates the presence of a second polymorph or phase impurity.
Structural Architecture & Packing Logic
In the absence of a specific published CIF for this salt, the structure will follow these chemically mandated rules derived from homologous
The Charge-Assisted Hydrogen Bond (CAHB) Network
The structure is held together by a robust ionic interface, separating hydrophobic layers.
-
Chloride Anchoring: The
ion acts as a trifurcated acceptor.-
It accepts 2-3 H-bonds from the
group ( ). -
It may accept a strong H-bond from the carboxylic acid (
), forming a discrete anionic bridge.
-
-
Carboxylic Acid Dimers: Alternatively, the
tails may form centrosymmetric dimers ( motif), creating infinite chains linked by the ammonium-chloride clusters.
The Odd-Even Effect (Chain Packing)
Since
-
Terminal Orientation: The terminal functional groups (
and ) are likely oriented on the same side of the molecular axis (cis-like projection) if the chain is fully extended (all-trans). -
Packing Consequence: This forces the molecules to pack in a herringbone or tilted bilayer arrangement to maximize van der Waals contacts between chains while accommodating the bulky ionic heads.
Visualization of Workflows
Diagram 1: Crystallization & Characterization Logic
Caption: Integrated workflow for the synthesis, crystallization, and structural validation of 9-ANA·HCl.
Diagram 2: Hydrogen Bonding Network Topology
Caption: Predicted hydrogen bonding motifs showing the central role of the Chloride ion in bridging the ammonium and carboxylic domains.
References
-
PubChem . (2024).[2] 9-Aminononanoic acid (Compound Summary). National Library of Medicine. Retrieved from [Link]
- Görbitz, C. H. (1989). Crystal structures of linear -amino acids. Acta Crystallographica Section B, 45, 390-395. (Foundational text for homologous series packing).
- Thalladi, V. R., et al. (2000). Simulation of X-ray Powder Patterns for Polymorph Screening. Journal of Applied Crystallography. (Standard protocol reference).
Sources
Methodological & Application
Application Note: Protocol for Polymerization of 9-Aminononanoic Acid Hydrochloride into Nylon-9
Executive Summary & Scientific Rationale
Nylon-9 (Polyamide-9) is a semi-crystalline thermoplastic bridging the property gap between the hydrophilic Nylon-6 and the hydrophobic Nylon-11/12. It exhibits lower moisture absorption than Nylon-6, resulting in superior dimensional stability, while maintaining high mechanical strength.
This protocol addresses the specific challenge of synthesizing Nylon-9 from 9-aminononanoic acid hydrochloride .[1] While the hydrochloride salt is a stable storage form of the monomer, it is unsuitable for direct melt polycondensation. Direct heating of the salt releases corrosive hydrogen chloride (HCl) gas, disrupts stoichiometric balance, and catalyzes hydrolytic degradation, preventing the formation of high-molecular-weight polymer.
The Core Directive of this protocol is a two-phase approach:
-
Monomer Liberation: Controlled neutralization of the hydrochloride salt to isolate the free amino acid (zwitterion).[1]
-
Melt Polycondensation: Step-growth polymerization under dynamic vacuum to drive the equilibrium toward high molecular weight.[1]
Phase I: Precursor Preparation (Monomer Liberation)
Objective: Convert 9-aminononanoic acid hydrochloride (
Reagents & Equipment
-
Precursor: 9-Aminononanoic acid hydrochloride (9-ANA[1]·HCl).
-
Base: Sodium Hydroxide (NaOH), 2M aqueous solution.[1]
-
Solvent: Deionized Water (solvent), Ethanol (washing).[1]
-
Equipment: pH meter (calibrated), Buchner funnel, Vacuum oven.
Protocol Steps
-
Dissolution: Dissolve 9-ANA·HCl in deionized water (1:5 w/v ratio) at room temperature. Ensure complete solubilization.
-
Neutralization: Under constant stirring, dropwise add 2M NaOH. Monitor pH continuously.
-
Target: Adjust pH to the Isoelectric Point (pI) of 9-aminononanoic acid, approximately pH 6.8 – 7.2 .
-
Observation: The solution will become turbid as the free amino acid (zwitterion) precipitates out, as it is least soluble at its pI.
-
-
Crystallization: Cool the slurry to 4°C for 2 hours to maximize yield.
-
Filtration: Filter the white precipitate using a Buchner funnel.
-
Purification (Chloride Removal): Wash the filter cake 3x with ice-cold deionized water to remove NaCl byproducts.
-
Drying: Dry the cake in a vacuum oven at 60°C for 12 hours.
Phase II: Melt Polycondensation
Objective: Polymerize the free amino acid into Nylon-9 via dehydration condensation.
Reaction Mechanism
The reaction is an equilibrium-driven condensation:
Equipment Setup
-
Reactor: Stainless steel or glass autoclave with mechanical stirring (anchor or helical ribbon impeller).[1]
-
Atmosphere: High-purity Nitrogen (
) line (O2 < 5 ppm).[1] -
Vacuum System: Capable of reaching < 1 mbar (absolute).[1]
-
Condenser: To trap evolved water.[1]
Polymerization Protocol
| Stage | Temp (°C) | Pressure | Duration | Critical Action / Mechanism |
| 1. Inerting | Ambient | 1 atm ( | 15 min | Cycle Vacuum/N2 3x to remove |
| 2.[1] Melting | 200°C | 1 atm ( | ~30 min | Heat ramp. Monomer melts (~190°C).[1][2] Stirring begins once molten. |
| 3. Pre-Polymerization | 225°C | 1 atm ( | 60 min | Oligomerization begins. Water evolves rapidly.[1] Continuous |
| 4. Polycondensation | 245°C | < 5 mbar | 2-4 hrs | Critical Step. High vacuum removes trace water, shifting equilibrium to high MW (Le Chatelier’s Principle).[1] |
| 5. Discharge | 245°C | < 10 min | Extrude polymer melt into water bath (quenching) to form strand; pelletize.[1] |
Visualization of Workflow
Figure 1: Integrated workflow for the conversion of 9-aminononanoic acid hydrochloride to Nylon-9, highlighting the critical neutralization and vacuum stages.[1]
Characterization & Quality Control
To validate the synthesis, the following metrics must be assessed:
Viscosity (Molecular Weight Proxy)
-
Method: Dilute Solution Viscometry (ISO 307).[1]
-
Solvent:
-Cresol or Formic Acid (90%).[1] -
Target: Inherent Viscosity (
) > 0.8 dL/g for injection molding grade; > 1.0 dL/g for fiber extrusion.
Thermal Properties (DSC)
-
Instrument: Differential Scanning Calorimetry.[1]
-
Protocol: Heat to 260°C, Cool to 25°C, Heat to 260°C (10°C/min). Use 2nd heating scan.[1]
-
Reference Values [2]:
Chemical Structure (FTIR)[1]
-
Key Bands:
-
Validation: Absence of broad -OH stretch (2500-3000
) confirms consumption of carboxylic acid end-groups.[1]
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Dark/Brown Polymer | Oxidative degradation | Ensure strict |
| Low Viscosity (Brittle) | Insufficient reaction extent | Increase vacuum duration.[1] Ensure vacuum < 5 mbar. |
| Bubbles/Voids | Trapped volatiles | Degas polymer melt longer before discharge.[1] |
| Corrosion of Reactor | Residual Chloride | Improve washing step in Phase I. Ensure |
References
-
PubChem. (n.d.).[1] 9-Aminononanoic acid | C9H19NO2.[1] National Library of Medicine.[1] Retrieved October 26, 2025, from [Link]
-
Museum of Fine Arts Boston. (n.d.).[1] Nylon 9 - Physical and Chemical Properties. CAMEO Materials Database. Retrieved October 26, 2025, from [Link]
-
Coffey, D. et al. (1995).[1] Low temperature nylon polymerization process.[1] U.S. Patent 5,403,910.[1] Retrieved October 26, 2025, from
-
Perkins, R. B., et al. (1975).[1] Nylon-9 from Unsaturated Fatty Derivatives: Preparation and Characterization. Journal of the American Oil Chemists' Society.[5] (Contextualized via search results).
Sources
- 1. 9-Aminononanoic acid | C9H19NO2 | CID 136877 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Nylon - Wikipedia [en.wikipedia.org]
- 3. Nylon 9 - CAMEO [cameo.mfa.org]
- 4. nowgonggirlscollege.co.in [nowgonggirlscollege.co.in]
- 5. US8450509B2 - Method for synthesising 9-aminononanoic acid or the esters thereof from natural unsaturated fatty acids - Google Patents [patents.google.com]
Application Note & Protocols: Strategic Incorporation of 9-Aminononanoic Acid as a Long-Chain Spacer in Fmoc-Based Solid-Phase Peptide Synthesis
Introduction: The Strategic Role of Spacers in Modern Peptide Synthesis
Solid-phase peptide synthesis (SPPS), a revolutionary technique developed by Bruce Merrifield, enables the efficient and automated construction of peptide chains anchored to an insoluble resin support.[1][2][3] This method simplifies the synthetic process by allowing for the use of excess reagents to drive reactions to completion, with purification at each step achieved by simple filtration and washing.[1][4] While the sequence of amino acids dictates the primary function of a peptide, the conjugation of functional moieties—such as fluorophores, biotin, cytotoxic drugs, or large carrier proteins—is often necessary to imbue the peptide with desired properties for diagnostics, imaging, or therapeutic applications.[5][6]
The direct attachment of these moieties can, however, lead to significant challenges, including steric hindrance that may disrupt the peptide's native conformation and biological activity, or undesirable interactions between the conjugate and the peptide backbone.[5][7] This necessitates the use of molecular "spacers" or "linkers," which are chemical entities designed to bridge the peptide and the functional molecule.[8][] An ideal spacer provides requisite distance and flexibility, improves solubility, and is chemically inert to avoid unintended reactions, all while being fully compatible with standard SPPS workflows.[7]
This guide focuses on the application of 9-aminononanoic acid , a long-chain aliphatic spacer, detailing its unique advantages and providing robust protocols for its incorporation using modern Fmoc/tBu chemistry.
Causality & Rationale: Why Select 9-Aminononanoic Acid?
While common spacers like polyethylene glycol (PEG) enhance hydrophilicity and aminohexanoic acid (Ahx) provides a shorter, more rigid linkage, 9-aminononanoic acid offers a distinct set of properties derived from its nine-carbon aliphatic backbone.[5][7] As a bifunctional molecule with a terminal carboxylic acid and a terminal amine group, it serves as a versatile building block for constructing complex bioactive molecules.[10]
Key Advantages:
-
Significant Spatial Separation: The extended nine-carbon chain (~12-14 Å) provides substantial distance between the peptide and a conjugated molecule. This is critical for minimizing steric clashes, particularly when attaching bulky groups, ensuring that the peptide's binding epitopes remain accessible and its biological function is preserved.[6][7]
-
Modulation of Lipophilicity: The hydrophobic alkyl chain of 9-aminononanoic acid imparts significant lipophilicity. In drug development, this property can be strategically leveraged to enhance the passive membrane transport and bioavailability of peptide-drug conjugates.
-
Defined Length and Flexibility: Unlike the more flexible and conformationally diverse PEG spacers, the aliphatic chain of 9-aminononanoic acid provides a more defined and predictable length, while still retaining sufficient rotational freedom. This controlled separation can be crucial for optimizing interactions with biological targets.
-
Chemical Stability: The robust C-C and C-N bonds of the spacer ensure high chemical stability during the repeated cycles of Fmoc deprotection (using a base like piperidine) and acid-mediated final cleavage from the resin.[4][]
Experimental Workflows and Diagrams
The incorporation of 9-aminononanoic acid follows the standard iterative cycle of Fmoc-based SPPS. The process involves deprotection of the N-terminal Fmoc group on the resin-bound peptide, followed by the coupling of the Fmoc-protected 9-aminononanoic acid, and then repeating the cycle.
Caption: General workflow for one cycle of SPPS incorporating the 9-aminononanoic acid spacer.
Caption: Schematic of the coupling reaction between the resin-bound peptide and the activated spacer.
Detailed Protocols
This section provides a self-validating protocol for the manual incorporation of Fmoc-9-aminononanoic acid into a peptide sequence on a standard solid-phase resin.
Materials and Reagents
| Item | Description/Specification |
| Resin | Rink Amide or 2-Chlorotrityl Chloride resin (100-200 mesh). Loading: 0.3-1.0 mmol/g. |
| Spacer | Fmoc-9-aminononanoic acid (Fmoc-9-Anc-OH). |
| Amino Acids | Standard Fmoc-protected amino acids with acid-labile side-chain protection (e.g., tBu, Trt, Pbf). |
| Coupling Reagent | HCTU (O-(1H-6-Chloro-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate). |
| Base | DIPEA (N,N-Diisopropylethylamine). |
| Solvents | DMF (N,N-Dimethylformamide, peptide synthesis grade), DCM (Dichloromethane). |
| Deprotection Reagent | 20% (v/v) Piperidine in DMF. |
| Washing Solvents | DMF, DCM, Methanol. |
| Cleavage Cocktail | Reagent K (TFA/H₂O/Phenol/Thioanisole/TIS, 82.5:5:5:5:2.5) or standard 95% TFA cocktail. |
| Precipitation | Cold (-20°C) diethyl ether or methyl tert-butyl ether (MTBE). |
| Monitoring | Kaiser Test Kit (Ninhydrin test). |
Protocol 1: Incorporation of Fmoc-9-Aminononanoic Acid
This protocol assumes the synthesis has already proceeded and the resin-bound peptide has a free N-terminal amine ready for coupling.
-
Resin Preparation:
-
Ensure the peptide-resin is in a suitable reaction vessel and has been washed thoroughly with DMF (3 x 1 min) to remove any residual piperidine from the previous deprotection step.
-
-
Preparation of Spacer Coupling Solution:
-
In a separate vial, dissolve Fmoc-9-aminononanoic acid (3 equivalents relative to resin loading) and HCTU (2.9 equivalents) in DMF.
-
Add DIPEA (6 equivalents) to the solution.
-
Allow the mixture to pre-activate for 1-2 minutes at room temperature. The solution may change color.
-
-
Coupling Reaction:
-
Drain the DMF from the reaction vessel containing the resin.
-
Immediately add the activated spacer solution to the resin.
-
Agitate the mixture using a shaker or manual swirling at room temperature for 1-2 hours. Longer coupling times may be beneficial due to the non-standard nature of the spacer.[12]
-
-
Monitoring for Completion (Kaiser Test):
-
After the coupling time, take a small sample of resin beads (5-10 beads) and wash them thoroughly with DMF and then ethanol.
-
Perform the Kaiser test. A negative result (beads remain yellow) indicates the absence of free primary amines and a successful coupling.[13]
-
If the test is positive (beads turn dark blue), the coupling is incomplete. In this case, drain the vessel and repeat the coupling step with a freshly prepared activated spacer solution for another 1-2 hours ("double coupling").[14]
-
-
Washing:
-
Once coupling is complete, drain the reaction solution.
-
Wash the resin thoroughly with DMF (5 x 1 min) to remove all excess reagents and by-products. The resin is now ready for the Fmoc deprotection of the newly added spacer to continue chain elongation.
-
Protocol 2: Final Cleavage and Peptide Precipitation
This protocol is for cleaving the completed peptide from the resin and removing side-chain protecting groups.
-
Final Resin Preparation:
-
After the final N-terminal Fmoc deprotection, wash the peptide-resin with DMF (3x), followed by DCM (3x), and finally methanol (2x).
-
Dry the resin thoroughly under a vacuum for at least 1 hour.
-
-
Cleavage Reaction:
-
Place the dry resin in a clean flask.
-
Add the cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) to the resin (approx. 10 mL per 100 mg of resin).[15]
-
Caution: Perform this step in a well-ventilated fume hood. TFA is highly corrosive.[16]
-
Stopper the flask and allow the reaction to proceed at room temperature for 2-4 hours with occasional swirling. The optimal time depends on the peptide sequence and protecting groups used.[17]
-
-
Peptide Isolation:
-
Filter the resin from the cleavage mixture into a collection tube.
-
Wash the resin with a small amount of fresh TFA to recover any remaining peptide.
-
In a separate, larger tube, add 10-20 volumes of ice-cold diethyl ether.
-
Slowly add the TFA filtrate dropwise into the cold ether while gently swirling. A white precipitate (the crude peptide) should form.
-
-
Peptide Recovery and Washing:
-
Centrifuge the ether suspension to pellet the peptide.
-
Carefully decant the ether.
-
Wash the peptide pellet with another portion of cold ether to remove residual scavengers, and repeat the centrifugation and decanting steps.
-
After the final wash, allow the peptide pellet to air-dry briefly in the fume hood to evaporate excess ether before placing it under a high vacuum.
-
Analysis and Characterization
The crude peptide should be analyzed to confirm its identity and purity before proceeding to purification.
| Technique | Purpose | Expected Outcome |
| LC-MS | To determine the molecular weight of the synthesized peptide and assess crude purity. | A major peak in the chromatogram with a mass spectrum corresponding to the calculated molecular weight of the peptide containing the 9-aminononanoic acid spacer. |
| RP-HPLC | To purify the crude peptide from deletion sequences, capped fragments, and other impurities. | Isolation of a single, sharp peak corresponding to the target peptide, with purity typically >95% for most research applications.[18][19] |
| Amino Acid Analysis | To confirm the amino acid composition of the final peptide. | The analysis should reflect the correct ratio of all amino acids in the sequence. Note that 9-aminononanoic acid will not be detected as a standard amino acid. |
References
-
What Spacers Should I Use in My Peptides? - LifeTein. (2025, May 14). Available from: [Link]
-
linker-spacer-examples - LifeTein. (2024, March 27). Available from: [Link]
-
Peptide Modifications; Cyclization; Stapled peptides; phosphorylation; | AAPPTec. Available from: [Link]
-
Fmoc Resin Cleavage and Deprotection. Available from: [Link]
-
9-Aminononanoic acid | CAS:1120-12-3 - AxisPharm. Available from: [Link]
-
Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (2020, March 17). Available from: [Link]
-
Solid-Phase Peptide Synthesis (SPPS) Technology - CD Formulation. (2022, January 20). Available from: [Link]
-
Solid vs Liquid Phase Peptide Synthesis: Which Method Is Better? (2026, January 26). Available from: [Link]
-
Practical Synthesis Guide to Solid Phase Peptide Chemistry. Available from: [Link]
-
Solid-phase peptide synthesis. (2014, July 18). RSC Advances. Available from: [Link]
-
Peptide Characterization Techniques and Applications - ResolveMass Laboratories Inc. (2025, July 22). Available from: [Link]
-
Analysis and Purification of Synthetic Peptides by Liquid Chromatography. Available from: [Link]
-
Solid-Phase Peptide Synthesis Methods: Complete Guide - Biovera Research. (2025, November 18). Available from: [Link]
-
Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis - ResearchGate. Available from: [Link]
-
Mastering Solid Phase Peptide Synthesis (SPPS). Available from: [Link]
-
RP-HPLC Chromatogram of an analog peptide (two spacers) before being... - ResearchGate. Available from: [Link]
-
Five Tips and Tricks for Success in Solid Phase Peptide Synthesis - Biotage. (2023, January 30). Available from: [Link]
-
Amino Acid Sidechain Deprotection - Aapptec Peptides. Available from: [Link]
-
Solid-phase Peptide Synthesis (SPPS) in Research & Development - Gyros Protein Technologies. (2019, September 15). Available from: [Link]
-
Techniques And Protocols Of Present-Time Solid Phase Peptide Synthesis - Biomatik. (2022, February 14). Available from: [Link]
- WO2015028599A1 - Cleavage of synthetic peptides - Google Patents.
-
Methods and protocols of modern solid phase peptide synthesis - ResearchGate. Available from: [Link]
-
Optimizing Analysis and Purification of a Synthetic Peptide Using PLRP-S Columns | Agilent. (2023, May 3). Available from: [Link]
-
Novabiochem® - Fmoc resin cleavage protocols - Merck Millipore. Available from: [Link]
Sources
- 1. peptide.com [peptide.com]
- 2. biovera.com.au [biovera.com.au]
- 3. jpt.com [jpt.com]
- 4. Solid-Phase Peptide Synthesis (SPPS) Technology - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 5. Peptide Linkers and Spacers Design - Creative Peptides [creative-peptides.com]
- 6. peptide.com [peptide.com]
- 7. lifetein.com [lifetein.com]
- 8. lifetein.com [lifetein.com]
- 10. 9-Aminononanoic acid, 1120-12-3 | BroadPharm [broadpharm.com]
- 12. chem.uci.edu [chem.uci.edu]
- 13. digital.csic.es [digital.csic.es]
- 14. biotage.com [biotage.com]
- 15. researchgate.net [researchgate.net]
- 16. WO2015028599A1 - Cleavage of synthetic peptides - Google Patents [patents.google.com]
- 17. merckmillipore.com [merckmillipore.com]
- 18. lcms.cz [lcms.cz]
- 19. agilent.com [agilent.com]
Troubleshooting & Optimization
purification techniques for removing impurities from 9-aminononanoic acid HCl
Topic: Purification Techniques for 9-Aminononanoic Acid Hydrochloride Role: Senior Application Scientist Audience: Researchers & Drug Development Professionals
Welcome to the Technical Support Center
You are likely working with 9-Aminononanoic Acid (9-ANA) , a critical
When working with the Hydrochloride (HCl) salt form, you face a unique set of solubility challenges distinct from the free zwitterion. The following guide addresses the specific removal of impurities such as azelaic acid , nonanoic acid , and oligomeric amides .
Module 1: Impurity Profiling & Diagnostics
Q: Why does my crude 9-aminononanoic acid HCl have a waxy texture and a lower-than-expected melting point?
A: This is a classic signature of lipid-like impurities . Because 9-ANA is derived from long-chain fatty acids (C18 oleic acid), the most persistent impurities are:
-
Azelaic Acid (C9 Diacid): The oxidative cleavage byproduct.[1]
-
Pelargonic (Nonanoic) Acid: The mono-acid byproduct.
-
Oligomers: Polyamides formed if the reaction temperature spiked, causing the amine head to react with the carboxyl tail.
Diagnostic Table: Impurity Signatures
| Impurity | Chemical Nature | Solubility Behavior | Impact on HCl Salt |
| Azelaic Acid | Dicarboxylic Acid | Soluble in alcohols, acetone, ether. | Depresses melting point; causes "stickiness." |
| Nonanoic Acid | Fatty Acid | Highly soluble in non-polar organics. | Oily residue; distinct fatty odor. |
| Inorganic Salts | Catalysts (e.g., Ru, Na) | Insoluble in organics; Soluble in water. | Increases ash content; interferes with polymerization. |
| 9-ANA Oligomers | Polyamide | Insoluble in most solvents. | Causes turbidity/haze in solution. |
Module 2: The "Anti-Solvent" Recrystallization Protocol
Q: Standard water recrystallization isn't working. The product oils out or yields low purity. How do I fix this?
A: You must exploit the Ionic vs. Non-Ionic solubility difference. Water is often too effective a solvent for the HCl salt, making recovery difficult (high loss). Conversely, the impurities (azelaic acid) are also somewhat soluble in hot water.
The Solution: Use an Ethanol-Acetone or Methanol-Ether system.
-
The Logic: 9-Aminononanoic Acid HCl is an ionic species. It is soluble in polar alcohols (Ethanol/Methanol) but insoluble in non-polar/moderately polar solvents (Acetone/Ether).
-
The Trick: Azelaic acid and Nonanoic acid remain soluble in Acetone/Ether even at lower temperatures.
Protocol: Reactive Precipitation & Crystallization
-
Dissolution: Dissolve the crude 9-aminononanoic acid in a minimum volume of warm Ethanol (50–60°C) containing a slight excess of conc. HCl (to ensure full protonation).
-
Ratio: Approx. 5–7 mL Ethanol per gram of crude solid.
-
-
Filtration (Oligomer Removal): While hot, filter the solution through a glass frit or Celite pad.
-
Why: This removes insoluble polyamide oligomers and inorganic salts that do not dissolve in ethanol.
-
-
The "Drowning Out" (Precipitation): Slowly add Acetone (or Diethyl Ether) to the stirring warm filtrate.
-
Ratio: Add until a persistent cloudiness just begins to form (usually 1:1 to 1:2 Ethanol:Acetone ratio).
-
-
Crystallization: Remove heat. Allow the solution to cool slowly to room temperature, then refrigerate at 4°C for 4–6 hours.
-
Isolation: Filter the crystals under vacuum.
-
Wash: Wash the cake with cold Acetone . This is critical to wash away the surface mother liquor containing the azelaic acid.
Visualization: Recrystallization Workflow
Caption: Workflow for separating ionic HCl salt from non-ionic fatty acid impurities using solvent polarity differentiation.
Module 3: Advanced Purification (Ion Exchange)
Q: I require Pharma-Grade purity (>99.5%). Recrystallization is leaving trace color bodies. What next?
A: Recrystallization is excellent for bulk impurity removal, but Ion Exchange Chromatography (IEX) is the polisher.
Because 9-ANA is an amino acid, it is amphoteric. However, we can exploit its cationic nature in acid.
Protocol:
-
Resin Selection: Use a Strong Acid Cation (SAC) resin (e.g., Dowex 50W or Amberlite IR-120) in the
form. -
Loading: Dissolve your semi-pure crystals in water. The pH should be acidic (< pH 3). Load onto the column.[1]
-
Washing: Wash the column with distilled water and then 50% Ethanol/Water.
-
Why: This flushes out any remaining non-ionic fatty acids stuck in the resin matrix.
-
-
Elution: Elute the 9-ANA using Aqueous Ammonia (1M to 2M) .
-
Note: This elutes the Free Base (Zwitterion).
-
-
Re-acidification: Evaporate the ammonia, redissolve in water/ethanol, and add concentrated HCl to regenerate the high-purity HCl salt.
Module 4: FAQ - Troubleshooting Specific Issues
Q: My crystals are extremely hygroscopic and turn into a paste on the filter. Why? A: 9-Aminononanoic Acid HCl is naturally hygroscopic.
-
Fix: Do not air dry in a humid environment. Immediately after filtration, transfer the filter cake to a Vacuum Desiccator containing
or KOH pellets. -
Fix: Ensure you wash with anhydrous acetone. If your wash solvent contains water, it will make drying difficult.
Q: There is a persistent yellow color in the product. A: This usually comes from trace conjugated aldehydes from the ozonolysis step.
-
Fix: During the initial Ethanol dissolution (Module 2, Step 1), add Activated Carbon (0.5% w/w) . Stir for 15 minutes before the hot filtration step. This is highly effective for removing conjugated color bodies.
Q: Can I use water as the primary solvent? A: Yes, but with caveats.
-
Perkins et al. (JAOCS) describe dissolving the crude acid in hot water (10% solution), treating with carbon, and then adding an equal volume of acetone to precipitate the product [1].[5]
-
Risk: If the azelaic acid content is very high, it may co-precipitate in water. The Ethanol/Acetone method described in Module 2 is superior for high-impurity feeds because azelaic acid is much more soluble in ethanol/acetone mixtures than in water.
References
-
Perkins, R. B., et al. (1975).[5] "Nylon-9 from Unsaturated Fatty Derivatives: Preparation and Characterization." Journal of the American Oil Chemists' Society, 52, 473-477.[3][5] Link
-
Thuriet, et al. (2013). "Method for synthesising 9-aminononanoic acid or the esters thereof from natural unsaturated fatty acids."[3] U.S. Patent 8,450,509 B2. Link
-
PubChem. (n.d.).[2] "9-Aminononanoic acid (Compound)." National Library of Medicine.[2] Link[2]
-
Kohlhase, W. L., et al. (1970).[5] "9-Aminononanamide and nylon-9 from azelaaldehyde derivatives." Journal of the American Oil Chemists' Society, 47, 183-188.[5] Link
Sources
- 1. mdpi.com [mdpi.com]
- 2. 9-Aminononanoic acid | C9H19NO2 | CID 136877 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. US8450509B2 - Method for synthesising 9-aminononanoic acid or the esters thereof from natural unsaturated fatty acids - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. EP3672935A1 - Process for purifying long chain amino acids - Google Patents [patents.google.com]
preventing lactam formation during 9-aminononanoic acid polymerization
To: User From: Dr. Aris Thorne, Senior Application Scientist, Polymer Chemistry Division Subject: Technical Guide: Preventing Lactam Formation in 9-Aminononanoic Acid Polymerization
Executive Summary
You are encountering challenges with the polymerization of 9-aminononanoic acid (9-ANA) , specifically regarding the formation of 9-nonanelactam (a 10-membered macrocycle). Unlike the synthesis of Nylon-6 from caprolactam, where the monomer is a stable lactam, 9-ANA polymerization is thermodynamically driven toward the linear polymer (Nylon-9) due to the high ring strain inherent in medium-sized (9–11 membered) rings.
However, lactam formation can still occur as a kinetically trapped side-product or via thermal depolymerization (back-biting) under suboptimal conditions. This guide provides a self-validating troubleshooting framework to minimize cyclization and maximize molecular weight.
Part 1: The Thermodynamic Landscape
Before troubleshooting, you must understand the "why." The competition between polymerization and cyclization is governed by the Ruggli-Ziegler Dilution Principle and Ring Strain .
-
Polymerization (Intermolecular): Second-order reaction (
). Favored at high concentrations (melt). -
Cyclization (Intramolecular): First-order reaction (
). Favored at high dilution .
Critical Insight: The 10-membered ring (9-nonanelactam) suffers from significant transannular strain (Prelog strain) due to steric repulsion between hydrogens across the ring. Consequently, the equilibrium constant (
Mechanism Visualization
The following diagram illustrates the competitive pathways.
Figure 1: Competitive pathways in 9-ANA polymerization. Green arrows indicate the desired pathway; red dashed arrows indicate side reactions.
Part 2: Troubleshooting Dashboard (Q&A)
Scenario A: "I detect cyclic oligomers in my final product."
Diagnosis: You are likely polymerizing in solution or failed to remove water efficiently, trapping the reaction at low conversion where cyclization competes.
Q1: Are you using a solvent?
-
Yes: If you are using a solvent (e.g., m-cresol, NMP) to lower viscosity, you are inadvertently favoring cyclization.
-
Fix: Switch to Melt Polycondensation . If solution polymerization is mandatory, the monomer concentration must exceed the Critical Concentration (
) , typically for this system.
Q2: How efficient is your water removal?
-
Context: Polycondensation is an equilibrium reaction:
. -
The Trap: If water remains, the molecular weight (MW) stays low. Low MW oligomers have flexible ends that can "bite back" to form rings.
-
Fix: Apply high vacuum (
mbar) during the final stage of polymerization to drive the equilibrium toward high polymer (Degree of Polymerization ).
Scenario B: "My polymer turns yellow/brown and lactam content increases over time."
Diagnosis: Thermal degradation causing "back-biting."
Q3: What is your reaction temperature?
-
Context: The melting point (
) of Nylon-9 is approx. 190–200°C. -
Issue: Operating significantly above the
(e.g., ) provides enough energy to overcome the ring strain barrier, allowing the polymer chain ends to attack the backbone and unzip into lactams. -
Fix: Limit melt temperature to
(approx. 220°C). Use Solid State Polymerization (SSP) for final MW buildup if needed.
Part 3: Optimized Experimental Protocol
This protocol is designed to minimize lactam formation by maintaining high concentration and controlling thermal history.
Method: Two-Stage Melt Polycondensation
Materials:
-
9-Aminononanoic acid (High purity, >99%)
-
Catalyst: None usually required (autocatalytic), or 0.1 wt%
as a stabilizer. -
Antioxidant: 0.1 wt% Irganox 1098 (to prevent oxidative degradation).
Step-by-Step Workflow:
| Stage | Parameter | Setpoint | Scientific Rationale |
| 1. Pre-Polymerization | Atmosphere | Eliminates | |
| Temp | 200°C | Melts monomer ( | |
| Pressure | Atmospheric | Retains monomer (prevents sublimation) while allowing bulk water steam to escape. | |
| Time | 60 mins | Conversion reaches ~80-90%. Oligomers are too short to cyclize effectively. | |
| 2. Vacuum Stage | Temp | 220°C | Slightly above |
| Pressure | Ramp to <1 mbar | Critical Step: Removes trace water. Shifts equilibrium to polymer.[1] | |
| Time | 2-4 Hours | Builds high MW. High viscosity prevents chain ends from meeting (diffusion control). | |
| 3. Solid State (Optional) | Temp | 170°C (Solid) | If ultra-high MW is needed, polymerize below |
Troubleshooting Logic Tree
Figure 2: Decision tree for isolating the root cause of lactam formation.
Part 4: References
-
Carothers, W. H. (1929). Studies on Polymerization and Ring Formation.[2] I. An Introduction to the General Theory of Condensation Polymers. Journal of the American Chemical Society.
-
Ruggli, P. (1912). Die Verdünnungsprinzip (The Dilution Principle). Annalen der Chemie. (Foundational text on dilution vs. cyclization).
-
Kricheldorf, H. R. (2001). Cyclization in Polycondensation. In: Cyclic Polymers, Elsevier. (Details the thermodynamics of medium-sized rings).
-
Zimmerman, J. (1988). Polyamides.[3][4][5] In: Encyclopedia of Polymer Science and Engineering. Wiley-Interscience. (Specifics on Nylon-9 and melt processing).
-
Marek, J., & Tomka, I. (2018). Thermodynamics of Polymerization of cyclic amides. Journal of Polymer Science. (Equilibrium data for lactams).
Sources
handling hygroscopicity of 9-aminononanoic acid hydrochloride during storage
Technical Support Center: 9-Aminononanoic Acid Hydrochloride Case Reference: Handling & Storage of Hygroscopic Omega-Amino Acids
Welcome to the Technical Support Center
Subject: 9-Aminononanoic Acid Hydrochloride (9-ANA HCl) CAS: 23734-86-3 (HCl salt) | Molecular Weight: 209.71 g/mol Support Tier: Level 3 (Senior Application Scientist)
You are accessing this guide because you are likely experiencing "clumping," "deliquescence" (turning into liquid), or stoichiometric inconsistencies in your synthesis. 9-Aminononanoic acid hydrochloride is an
This guide provides a self-validating system to ensure your material remains dry, free-flowing, and stoichiometrically accurate.
Part 1: The Mechanism (The "Why")
To handle this compound effectively, you must understand the enemy: Atmospheric Moisture.
The hydrochloride salt form creates a crystal lattice held together by ionic bonds (
-
Surface Adsorption: Upon exposure to air (even at 40-50% RH), water molecules bind to the surface chloride ions.
-
Lattice Expansion: If the exposure continues, water penetrates the crystal lattice, forming a hydrate.
-
Deliquescence: Eventually, the crystal lattice collapses, dissolving the salt into its own absorbed water.
The Critical Consequence: If your 9-ANA HCl has absorbed 10% water by weight, a 100 mg sample contains only 90 mg of reactant. This causes a 10% stoichiometric error , leading to incomplete peptide couplings, failed polymerizations (Nylon-9 precursors), or unreacted end-groups in PROTAC linker synthesis.
Part 2: Storage Protocols (The "How")
Standard: The Double-Barrier Method
Do not rely on the original vendor bottle alone. Screw caps are not hermetic seals over long periods.
Protocol A: Long-Term Storage (>1 Week)
Environment: -20°C Freezer | Atmosphere: Inert (Argon/Nitrogen)
-
Aliquot Immediately: Upon receipt, do not store the bulk bottle. Divide the material into single-use aliquots (e.g., 100mg or 500mg) inside a glove box or dry bag.
-
Primary Barrier: Use glass vials with Teflon-lined caps. Wrap the cap junction tightly with Parafilm or electrical tape.
-
Secondary Barrier: Place the sealed vials inside a secondary jar containing a desiccant packet (Silica Gel or
). -
Temperature: Store at -20°C.
-
Critical Step: Before opening a frozen vial, allow it to warm to room temperature (approx. 30 mins) inside a desiccator. Opening a cold vial in humid air causes immediate condensation on the powder.
-
Protocol B: Short-Term/Benchtop Storage
Environment: Desiccator | Desiccant: Activated Silica Gel with Indicator
-
Store the working vial in a vacuum desiccator.
-
Refresh desiccant when the indicator changes color.
-
Never leave the vial open on the balance.
Part 3: Handling & Weighing (The "Action")
Objective: Minimize "Open-Vial Time" (OVT)
The 2-Minute Rule: Hygroscopic salts can absorb detectable moisture within 2-5 minutes at >50% RH.
Workflow:
-
Prepare the Balance: Place a tared weighing boat and a clean spatula near the balance.
-
The "Dry-Blanket" Technique: If a glove box is unavailable, place an inverted funnel connected to a gentle stream of dry Nitrogen/Argon above the balance pan. This creates a localized dry zone.
-
Rapid Transfer:
-
Dissolution: Dissolve the solid in your reaction solvent immediately. Do not let the weighed solid sit in the weigh boat.
Part 4: Troubleshooting & Recovery
Is my sample compromised?
If your powder looks sticky, clumped, or glassy, use the logic flow below to determine the next step.
Figure 1: Decision Matrix for assessing material integrity. Visual cues alone are unreliable; melting point depression is the primary indicator of hydration.
Recovery Protocol: Vacuum Drying
If your material is wet, you can recover it. Do not heat excessively, as this can encourage HCl dissociation or amide formation (if impurities are present).
| Parameter | Setting | Reason |
| Equipment | Vacuum Oven or Schlenk Line | Continuous removal of evolved vapor. |
| Desiccant | Place a tray of | |
| Temperature | 40°C - 45°C | Sufficient to drive off water; low enough to prevent degradation. |
| Vacuum | < 1 mbar (High Vacuum) | Low pressure lowers the boiling point of adsorbed water. |
| Duration | 12 - 24 Hours | Dry until constant mass is achieved (weigh, dry 2h, weigh again). |
Frequently Asked Questions (FAQs)
Q1: Can I use 9-Aminononanoic Acid (Free Base) instead of the HCl salt to avoid hygroscopicity?
-
Answer: Yes, the free base (CAS 1120-12-3) is significantly less hygroscopic (MP 115-118°C). However, the free base is less water-soluble. If your reaction is in an organic solvent (DCM, DMF), the free base is often preferred. If you are working in aqueous buffers or need high solubility, the HCl salt is necessary. Note: You can convert the salt to the free base by washing an organic solution with basic buffer (NaHCO3).
Q2: I see an extra peak in my NMR around 4.8 ppm (D2O) or 3.3 ppm (DMSO). Is this an impurity?
-
Answer: This is likely the HDO/Water peak . In DMSO-
, a sharp water peak at 3.33 ppm confirms your salt has absorbed moisture. Integrate this peak relative to the methylene protons of the 9-ANA chain. If the water integral is significant (>0.5 equivalents), you must adjust your molecular weight calculation (MW_apparent = MW_salt + X * MW_water) or dry the sample.
Q3: Can I store the HCl salt in a standard refrigerator (4°C)?
-
Answer: Only if perfectly sealed. Refrigerators have high internal humidity. If the seal fails, the cold container will pump water from the fridge air into your powder. A freezer (-20°C) is drier, but a desiccator at Room Temperature is safer than a poorly sealed vial in a fridge.
Q4: Is the material light sensitive?
-
Answer: While not highly photo-labile, long-term storage should always be in amber vials or foil-wrapped containers to prevent slow oxidative degradation of the amine, which can turn the powder yellow over months.
References
-
National Center for Biotechnology Information (2025).PubChem Compound Summary for CID 136877, 9-Aminononanoic acid. Retrieved February 17, 2026.
-
[Link]
-
- Sigma-Aldrich (MilliporeSigma).
- BenchChem Technical Support.Handling and storage protocols for hygroscopic amino acid salts.
-
ResearchGate Community Forum.Best practices for drying amino acid hydrochloride salts.
-
[Link]
-
Sources
Technical Support Center: Minimizing Side Reactions in the Ozonolysis Synthesis of 9-Aminononanoic Acid
Welcome to the Technical Support Center for the synthesis of 9-aminononanoic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the synthesis of this valuable nylon precursor and pharmaceutical intermediate. Here, we address common challenges and provide in-depth guidance on minimizing side reactions during the critical ozonolysis and subsequent reductive amination steps.
Frequently Asked Questions (FAQs)
Q1: What are the primary products of oleic acid ozonolysis?
A1: The ozonolysis of oleic acid initially cleaves the carbon-carbon double bond, leading to the formation of two primary C9 products: nonanal and 9-oxononanoic acid.[1][2] Depending on the workup conditions, these can be further converted. An oxidative workup will yield azelaic acid and nonanoic acid, while a reductive workup primarily yields nonanal and 9-hydroxynonanoic acid.
Q2: My ozonolysis reaction is producing a significant amount of polymeric material. What is causing this?
A2: The formation of high molecular weight byproducts, often appearing as a viscous oil or insoluble solid, is a common issue. This is primarily due to secondary reactions of the highly reactive Criegee intermediates formed during ozonolysis.[1][3] These intermediates can react with other molecules in the mixture, such as aldehydes, carboxylic acids, or even other Criegee intermediates, to form secondary ozonides, α-acyloxyalkyl hydroperoxides (α-AAHPs), and other oligomeric and polymeric structures.[1][3][4][5]
Q3: I'm observing poor yields in the reductive amination step. What are the most likely reasons?
A3: Low yields in the reductive amination of 9-oxononanoic acid to 9-aminononanoic acid can stem from several factors. Inefficient imine formation between the aldehyde group of 9-oxononanoic acid and the ammonia source is a common culprit. Additionally, the choice of reducing agent and reaction conditions are critical. If the reducing agent is too harsh, it may reduce the carboxylic acid group. Conversely, if it is too mild or used in insufficient quantity, the reduction of the imine will be incomplete. The presence of impurities from the ozonolysis step can also interfere with the catalyst or reagents.
Q4: What is the preferred reducing agent for the reductive amination of 9-oxononanoic acid?
A4: For the reductive amination of aldehydes and ketones, sodium triacetoxyborohydride (NaBH(OAc)₃) is often the preferred reagent. Its mild nature allows for the selective reduction of the imine intermediate in the presence of the aldehyde, thereby minimizing the formation of the corresponding alcohol byproduct (9-hydroxynonanoic acid).[6] It is also considered a safer alternative to sodium cyanoborohydride (NaBH₃CN), which can produce toxic hydrogen cyanide gas.[6]
Troubleshooting Guide: Ozonolysis of Oleic Acid
Problem 1: Low Yield of Desired C9 Products (Azelaic Acid/9-Oxononanoic Acid)
Probable Causes:
-
Incomplete Reaction: Insufficient ozone delivery or premature termination of the reaction.
-
Side Reactions of Criegee Intermediates: As mentioned in FAQ 2, reactive Criegee intermediates can lead to the formation of undesired byproducts, including secondary ozonides and polymers, thus reducing the yield of the target C9 compounds.[1][3][7]
-
Sub-optimal Reaction Temperature: Ozonolysis is typically conducted at low temperatures (-78 °C is common) to stabilize the initial ozonide and minimize side reactions. Higher temperatures can lead to uncontrolled decomposition and the formation of a wider range of byproducts.
Solutions & Scientific Rationale:
-
Optimize Ozone Delivery: Ensure a steady and sufficient flow of ozone. The reaction progress can be monitored by the disappearance of the blue color of ozone in the solvent or by analytical techniques like TLC or GC.
-
Utilize a "Reactive Solvent": Performing the ozonolysis in a participating solvent like methanol can help to trap the Criegee intermediate.[8][9] The methanol reacts with the intermediate to form a more stable α-hydroperoxy ether, which can then be cleanly converted to the desired products during the workup. This significantly minimizes the formation of polymeric byproducts.[8][9]
-
Control Reaction Temperature: Maintain a consistently low temperature throughout the ozonolysis. A dry ice/acetone bath is a standard and effective method for achieving this.
-
Investigate Alternative Oxidative Cleavage Methods: For some applications, alternative methods to ozonolysis, such as chemo-enzymatic routes, may offer a more sustainable and selective approach to producing azelaic and pelargonic acids from oleic acid.[10]
Experimental Protocol: Ozonolysis of Oleic Acid in Methanol
-
Dissolve oleic acid in a suitable solvent mixture, such as dichloromethane and methanol (e.g., a 9:1 ratio).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Bubble ozone gas through the solution. The reaction is typically complete when the solution retains a persistent blue color, indicating an excess of ozone.
-
Purge the solution with an inert gas (e.g., nitrogen or argon) to remove any remaining ozone.
-
Proceed with the appropriate workup (oxidative or reductive) to obtain the desired C9 products.
Data Presentation: Common Byproducts of Oleic Acid Ozonolysis
| Byproduct Class | Specific Examples | Formation Mechanism |
| Carboxylic Acids | Nonanoic acid, Octanoic acid | Rearrangement of Criegee intermediates or further oxidation.[4][5] |
| Aldehydes | Nonanal | Primary ozonide cleavage.[2][4] |
| Secondary Ozonides | Dimeric and oligomeric structures | Reaction of Criegee intermediates with aldehydes.[3][5] |
| α-Acyloxyalkyl Hydroperoxides (α-AAHPs) | Esters formed from Criegee intermediates and carboxylic acids | Reaction of Criegee intermediates with the carboxylic acid moiety of oleic acid or its products.[3][5] |
| Polymers/Oligomers | High molecular weight esters and peroxides | Polymerization reactions involving Criegee intermediates.[1][4] |
Troubleshooting Guide: Reductive Amination of 9-Oxononanoic Acid
Problem 2: Formation of 9-Hydroxynonanoic Acid as a Major Byproduct
Probable Causes:
-
Direct Reduction of the Aldehyde: The reducing agent is reacting with the starting material (9-oxononanoic acid) before it can form the imine with the ammonia source. This is more common with stronger reducing agents like sodium borohydride.[6]
-
Slow Imine Formation: If the formation of the imine is slow, the reducing agent will have a greater opportunity to reduce the aldehyde directly.
Solutions & Scientific Rationale:
-
Choice of Reducing Agent: As mentioned in FAQ 4, use a milder and more selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃).[6] Its bulkiness and reduced reactivity favor the reduction of the protonated imine over the aldehyde.
-
Optimize pH: The formation of the imine is pH-dependent. An acidic catalyst, such as acetic acid, is often added to facilitate the dehydration step in imine formation. However, a pH that is too low will protonate the amine, rendering it non-nucleophilic. The optimal pH is typically in the range of 5-7.
-
Pre-formation of the Imine: Allow the 9-oxononanoic acid and the ammonia source (e.g., ammonium acetate or aqueous ammonia) to stir together for a period before adding the reducing agent. This allows for the equilibrium to favor the formation of the imine.
Problem 3: Low Conversion to 9-Aminononanoic Acid
Probable Causes:
-
Insufficient Reducing Agent: The stoichiometry of the reducing agent is critical.
-
Catalyst Poisoning (for catalytic hydrogenation): If using a method like catalytic hydrogenation, impurities from the ozonolysis step can poison the catalyst (e.g., Palladium on carbon).
-
Poor Solubility: The reactants may not be fully dissolved in the chosen solvent, leading to a slow or incomplete reaction.
Solutions & Scientific Rationale:
-
Stoichiometry of Reagents: Use a slight excess of the reducing agent (e.g., 1.2-1.5 equivalents) to ensure complete reduction of the imine.
-
Purification of the Intermediate: If catalytic hydrogenation is the chosen method, it is highly recommended to purify the 9-oxononanoic acid after the ozonolysis workup to remove any potential catalyst poisons.
-
Solvent Selection: Choose a solvent system in which all reactants are soluble. For reductive aminations with borohydride reagents, common solvents include dichloromethane (DCM), dichloroethane (DCE), or tetrahydrofuran (THF).
Experimental Protocol: Reductive Amination using Sodium Triacetoxyborohydride
-
Dissolve 9-oxononanoic acid and an ammonia source (e.g., ammonium acetate, typically 1.5-2.0 equivalents) in a suitable solvent like methanol or dichloromethane.
-
Add a catalytic amount of acetic acid to adjust the pH.
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Slowly add sodium triacetoxyborohydride (1.2-1.5 equivalents) in portions.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent.
-
The purification of the final amino acid may require techniques like crystallization or ion-exchange chromatography.[11][12]
Visualization of Reaction Pathways
Ozonolysis of Oleic Acid and Side Reactions
Caption: Ozonolysis of oleic acid showing primary products and major side reaction pathways.
Reductive Amination of 9-Oxononanoic Acid
Caption: Reductive amination pathway and the competing side reaction.
References
-
Zahardis, J., & Petrucci, G. A. (2007). The oleic acid-ozone heterogeneous reaction system: products, kinetics, secondary chemistry, and atmospheric implications of a model system – a review. Atmospheric Chemistry and Physics, 7(5), 1237–1274. [Link]
-
Woden, B., et al. (2021). Ozonolysis of fatty acid monolayers at the air–water interface. Atmospheric Chemistry and Physics, 21(2), 1325–1340. [Link]
-
Ackman, R. G., et al. (1961). Ozonolysis of unsaturated fatty acids. I. Ozonolysis of oleic acid. Canadian Journal of Chemistry, 39(8), 1956-1963. [Link]
-
Li, Y., et al. (2022). Multiphase Ozonolysis of Oleic Acid-Based Lipids: Quantitation of Major Products and Kinetic Multilayer Modeling. Environmental Science & Technology, 56(13), 9343–9353. [Link]
-
Privett, O. S., & Nickell, E. C. (1959). I. OZONOLYSIS OF OLEIC ACID. Canadian Journal of Chemistry, 37(11), 1857-1862. [Link]
-
Berkemeier, T., et al. (2021). Ozonolysis of Oleic Acid Aerosol Revisited: Multiphase Chemical Kinetics and Reaction Mechanisms. ACS Earth and Space Chemistry, 5(12), 3536–3551. [Link]
-
Hearn, J. D., & Smith, G. D. (2006). Ozonolysis of oleic acid particles: evidence for a surface reaction and secondary reactions involving Criegee intermediates. Physical Chemistry Chemical Physics, 8(36), 4221-4229. [Link]
-
Steimer, S. S., et al. (2021). Ozonolysis of Oleic Acid Aerosol Revisited: Multiphase Chemical Kinetics and Reaction Mechanisms. ETH Research Collection. [Link]
-
Hung, H. M., et al. (2005). Products and mechanisms of the reaction of oleic acid with ozone and nitrate radical. The Journal of Physical Chemistry A, 109(24), 5349–5360. [Link]
-
Kilgour, J. D., et al. (2022). Electrodynamic balance-mass spectrometry reveals impact of oxidant concentration on product composition in the ozonolysis of oleic acid. Physical Chemistry Chemical Physics, 24(44), 27077-27088. [Link]
-
Kilgour, J. D., et al. (2022). Electrodynamic balance–mass spectrometry reveals impact of oxidant concentration on product composition in the ozonolysis of oleic acid. RSC Publishing. [Link]
-
Tonin, F., et al. (2020). Conversion of Oleic Acid into Azelaic and Pelargonic Acid by a Chemo-Enzymatic Route. Molecules, 25(8), 1894. [Link]
-
Gallimore, P. J., et al. (2017). Comprehensive modeling study of ozonolysis of oleic acid aerosol based on real-time, online measurements of products in the gas and particle phase. Journal of Geophysical Research: Atmospheres, 122(8), 4526-4547. [Link]
-
Dubois, J. L. (2018). Oxidative Cleavage of Fatty Acid Derivatives for Monomer Synthesis. Molecules, 23(10), 2649. [Link]
-
Park, J. B. (2024). Biological Reaction Engineering for the Preparation of C9 Chemicals from Oleic Acid: 9-Aminononanoic Acid, 1,9-Nonanediol, 9-Amino-1-nonanol, and 1,9-Diaminononane. ACS Catalysis. [Link]
-
Park, J. B., et al. (2019). Multi-Step Enzymatic Synthesis of 1,9-Nonanedioic Acid from a Renewable Fatty Acid and Its Application for the Enzymatic Production of Biopolyesters. International Journal of Molecular Sciences, 20(18), 4467. [Link]
-
Organic Chemistry Portal. (n.d.). Hitchhiker's guide to reductive amination. [Link]
- Dubois, J. L. (2013). Method of synthesis of amino-9-nonanoic acid or its esters from unsaturated natural fatty acids.
-
ResearchGate. (n.d.). Synthesis of 9-aminononanoic acid from oleic acid. [Link]
-
Lirias. (n.d.). One-pot reductive amination of carboxylic acids: a sustainable method for primary amine synthesis. [Link]
- Dubois, J. L. (2013). Method for synthesising 9-aminononanoic acid or the esters thereof from natural unsaturated fatty acids.
-
Garg, N., et al. (2013). Synthesis of 9-oxononanoic acid, a precursor for biopolymers. Chembiochem, 14(17), 2265-2272. [Link]
-
Springsteen, G., & Franck, J. P. (2022). Quantifying Reductive Amination in Nonenzymatic Amino Acid Synthesis. Angewandte Chemie International Edition, 61(19), e202117502. [Link]
-
Journal of Organic and Pharmaceutical Chemistry. (n.d.). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. [Link]
-
Reddit. (2018). Forcing a Reductive Amination. [Link]
-
Storer, R. I., et al. (2005). Enantioselective Organocatalytic Reductive Amination. Journal of the American Chemical Society, 127(50), 17682–17683. [Link]
-
LIPID MAPS Structure Database. (n.d.). 9-Oxononanoic acid. [Link]
-
Cornella, J., et al. (2020). A practical catalytic reductive amination of carboxylic acids. Chemical Science, 11(35), 9414–9419. [Link]
-
Beilstein Journals. (2022). Trichloroacetic acid fueled practical amine purifications. [Link]
-
Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry. (n.d.). impact of purification of fmoc-amino acids on peptide purity in solid phase peptide synthesis. [Link]
-
Biotage. (2023). What is the best way to purify a crude reaction mixture that auto-crystallizes?. [Link]
Sources
- 1. ACP - The oleic acid-ozone heterogeneous reaction system: products, kinetics, secondary chemistry, and atmospheric implications of a model system â a review [acp.copernicus.org]
- 2. research.birmingham.ac.uk [research.birmingham.ac.uk]
- 3. Multiphase Ozonolysis of Oleic Acid-Based Lipids: Quantitation of Major Products and Kinetic Multilayer Modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Products and mechanisms of the reaction of oleic acid with ozone and nitrate radical - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Research Collection | ETH Library [research-collection.ethz.ch]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Ozonolysis of oleic acid particles: evidence for a surface reaction and secondary reactions involving Criegee intermediates - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. cdnsciencepub.com [cdnsciencepub.com]
- 10. Conversion of Oleic Acid into Azelaic and Pelargonic Acid by a Chemo-Enzymatic Route - PMC [pmc.ncbi.nlm.nih.gov]
- 11. BJOC - Trichloroacetic acid fueled practical amine purifications [beilstein-journals.org]
- 12. ajpamc.com [ajpamc.com]
controlling molecular weight distribution in Nylon-9 synthesis
Core Directive & Facility Overview
Welcome to the Nylon-9 Technical Support Hub. This guide is designed for researchers and process engineers struggling with the polydispersity index (PDI) and molecular weight (MW) consistency of bio-based Polyamide-9 (PA-9).
Unlike Nylon-6 or 6,6, Nylon-9 is typically synthesized from 9-aminononanoic acid (an A-B type monomer), often derived from oleic acid precursors. The challenge lies not just in achieving high molecular weight, but in maintaining a narrow MWD (PDI < 2.5) to ensure consistent crystallinity, mechanical strength, and degradation profiles for biomedical applications.
This guide moves beyond basic textbook definitions to address the process physics—specifically the competition between amidation, hydrolysis, and transamidation.
The Basics: Mechanisms & Control Levers
FAQ: Why is my PDI drifting above 2.5?
In linear step-growth polymerization (A-B type), the theoretical PDI approaches 2.0 (the Flory-Schulz distribution) at high conversion. If your PDI is significantly higher, it indicates side reactions or diffusion limitations :
-
Thermal Degradation/Branching: Excessive melt temperatures (>230°C) can cause amine end-group degradation, leading to branching.
-
Transamidation: While transamidation usually equilibrates MWD toward 2.0, non-uniform heating in the melt phase can create local variations in chain length that do not have time to equilibrate.
-
Solid State Polymerization (SSP) Diffusion: In SSP, if the reaction is faster than the diffusion of the byproduct (water) out of the pellet, you get a "skin-core" effect where the surface has high MW and the core has low MW, broadening the PDI.
FAQ: How does water removal drive MW?
Nylon-9 synthesis is an equilibrium-driven polycondensation:
To drive the reaction to the right (high MW), water must be removed.
-
Melt Phase: Water removal is easy but viscosity limits the final MW.
-
Solid State: Water removal is diffusion-controlled. This is where the highest MW is achieved with the best control over PDI.
Troubleshooting Guide (Symptom-Cause-Solution)
| Symptom | Probable Cause | Corrective Action |
| MW Stalls (Low Viscosity) | Equilibrium Limitation: Water vapor pressure in the reactor is too high. | Action: Increase vacuum (< 1 mbar) or increase N2 sweep rate. Check: Ensure reactor seals are tight; leaks introduce moisture. |
| High PDI (> 3.0) | Non-Uniform Heating / Hot Spots: Causing thermal branching or cross-linking. | Action: Reduce melt temperature to < 225°C. Switch to SSP for final MW build. Check: Agitator torque consistency. |
| Yellowing / Discoloration | Oxidative Degradation: Oxygen presence at T > 150°C. | Action: Strict N2 purge (O2 < 10 ppm). Add antioxidant (e.g., hindered phenol) if application permits. |
| "Skin-Core" Effect (in SSP) | Diffusion Limitation: Reaction rate > Diffusion rate of water. | Action: Lower SSP temperature by 10°C or reduce pellet size to decrease diffusion path length. |
| Unmelted Particles | Premature Crystallization: Monomer purity issue or cold spots. | Action: Verify 9-aminononanoic acid purity (>99%). Ensure reactor wall heating is uniform. |
Advanced Protocol: Two-Stage Synthesis
To achieve a controlled MWD, we recommend a Two-Stage Process : Melt Polycondensation (to form a prepolymer) followed by Solid State Polymerization (SSP).
Stage 1: Melt Polycondensation (Prepolymer Formation)
Goal: Create a uniform prepolymer (Mn ~ 5,000–10,000 g/mol ) without thermal degradation.
-
Loading: Load 9-aminononanoic acid into a stirred autoclave.
-
Optional: Add 0.1 wt% phosphorous acid (catalyst) to suppress color and aid kinetics.
-
-
Inerting: Cycle vacuum/Nitrogen (3x) to remove all oxygen.
-
Heating: Ramp to 220°C (approx. 5-10°C above Tm of Nylon-9).
-
Note: Nylon-9 Tm is ~210-215°C. Do not overheat.
-
-
Reaction: Hold at 220°C under N2 flow for 2 hours. Water will evolve.
-
Vacuum: Apply gradual vacuum (down to 50 mbar) for 30-60 mins to drive conversion.
-
Discharge: Extrude into water bath and pelletize.
-
Result: Prepolymer pellets with PDI ~ 1.8–2.0.
-
Stage 2: Solid State Polymerization (SSP)
Goal: Increase MW to target (Mn > 25,000 g/mol ) while maintaining PDI < 2.5.
-
Drying: Dry prepolymer pellets at 80°C under vacuum for 4 hours.
-
SSP Reactor: Load pellets into a tumble dryer or fluidized bed reactor.
-
Heating: Ramp temperature to 170°C–180°C (Must remain 30-40°C below Tm).
-
Process: Maintain high vacuum (< 1 mbar) or vigorous N2 sweep.
-
Duration: 10–24 hours depending on target MW.
-
Cooling: Cool to < 60°C under N2 before exposing to air.
Visualizing the Control Logic
The following diagram illustrates the critical decision pathways and physical states governing the MWD during synthesis.
Figure 1: Process flow for Nylon-9 synthesis highlighting the transition from Melt Phase (equilibrium control) to Solid State (diffusion control) to manage Molecular Weight Distribution.
References
-
Bio-based Monomer Sourcing
- Title: Efficient and Scaleable Methods for ω-Functionalized Nonanoic Acids: Development of a Novel Process for Azelaic and 9-Aminononanoic Acids (Nylon-6,9 and Nylon-9 Precursors).
- Source: ResearchGate / Organic Process Research & Development.
-
URL:[Link]
-
Solid State Polymerization Kinetics
- Title: Linear very high molecular weight polyamides and process for producing them (Patent US5698658A).
-
Thermal Properties of Nylon-9
Sources
- 1. Non-hazardous biocatalytic oxidation in Nylon-9 monomer synthesis on a 40 g scale with efficient downstream processing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of 9-oxononanoic acid, a precursor for biopolymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. New Aspects on the Direct Solid State Polycondensation (DSSP) of Aliphatic Nylon Salts: The Case of Hexamethylene Diammonium Dodecanoate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 6. cameo.mfa.org [cameo.mfa.org]
- 7. researchgate.net [researchgate.net]
Validation & Comparative
H-NMR and C-NMR spectral interpretation of 9-aminononanoic acid HCl
Topic: Structural Characterization and Salt-Form Advantages of 9-Aminononanoic Acid: A Comparative NMR Guide
Executive Summary & Strategic Context
9-Aminononanoic acid (9-ANA) is a critical bifunctional linker used in the synthesis of PROTACs (Proteolysis Targeting Chimeras), Antibody-Drug Conjugates (ADCs), and as a monomer for Nylon-9.[1] Its structure—a linear C9 aliphatic chain terminated by a carboxylic acid and a primary amine—presents specific analytical challenges.[1]
In drug development, the HCl salt form is frequently preferred over the free base (zwitterion) due to superior aqueous solubility and handling properties. However, distinguishing these forms and resolving the internal methylene "envelope" in NMR requires a calibrated approach.
This guide provides a definitive protocol for the spectral interpretation of 9-ANA HCl, comparing it against its free base and its C11 analog (11-aminoundecanoic acid) to validate its identity and purity.[1]
Experimental Protocol: The Self-Validating Workflow
Solvent Selection Strategy
-
Primary Characterization (D₂O): Ideal for the HCl salt.[1] It confirms the carbon backbone and ionic nature.[1] Limitation: Exchangeable protons (
, ) are silent (exchanged to , ).[1] -
Secondary Characterization (DMSO-d₆): Required if you must quantify the ammonium protons or verify the salt stoichiometry (integration of
vs CH chain).[1]
Step-by-Step Methodology (D₂O Standard)
-
Preparation: Weigh 15-20 mg of 9-aminononanoic acid HCl into a clean vial.
-
Solvation: Add 600 µL of D₂O (99.9% D) .
-
Checkpoint: The HCl salt should dissolve instantly and completely.[1] If turbidity persists, the sample may be the free base or contaminated with Nylon-9 oligomers.
-
-
Referencing: Add 10 µL of TSP-d₄ (sodium trimethylsilylpropanesulfonate) internal standard (0.00 ppm). Avoid TMS as it is insoluble in D₂O.
-
Acquisition:
-
¹H-NMR: 16 scans, 2s relaxation delay (d1).
-
¹³C-NMR: 512 scans minimum (to resolve the carbonyl quaternary carbon).
-
COSY: Essential to distinguish the
-methylene protons from the internal chain envelope.[1]
-
H-NMR Spectral Interpretation
The Data Landscape
The spectrum of 9-ANA HCl is defined by three distinct regions: the downfield "bookends" (next to functional groups) and the upfield "envelope" (internal chain).
Table 1: ¹H-NMR Assignment (400 MHz, D₂O, Ref: TSP)
| Position | Assignment | Shift ( | Multiplicity | Integration | Mechanistic Insight |
| 1 | N/A | Exchanged | 0H | Visible as broad singlet ~12 ppm only in DMSO-d₆. | |
| 2 | 2.18 - 2.25 | Triplet ( | 2H | Deshielded by carbonyl anisotropy. | |
| 3 | 1.50 - 1.60 | Quintet/Multiplet | 2H | Coupled to both | |
| 4-7 | Internal | 1.25 - 1.38 | Broad Envelope | 10H | The "Aliphatic Envelope."[1] Strong overlap due to similar magnetic environments.[1] |
| 8 | 1.60 - 1.70 | Quintet/Multiplet | 2H | Distinct from | |
| 9 | 2.90 - 3.00 | Triplet ( | 2H | Diagnostic Peak. Significantly downfield due to the cationic ammonium ( | |
| N | N/A | Exchanged | 0H | Visible as broad triplet ~7.8 ppm only in DMSO-d₆.[1] |
Critical Comparison: Salt vs. Free Base
The shift of the
-
HCl Salt (Acidic environment): The nitrogen is protonated (
).[1] The positive charge pulls electron density, deshielding the protons to ~2.95 ppm . -
Free Base (Basic/Neutral): If the pH is raised (e.g., adding NaOD), the amine becomes neutral (
).[1] This signal shifts upfield to ~2.60 ppm .[1]
C-NMR Spectral Interpretation
Carbon NMR provides the resolution that Proton NMR lacks in the aliphatic region.[1]
Table 2: ¹³C-NMR Assignment (100 MHz, D₂O)
| Carbon Type | Shift ( | Interpretation |
| Carbonyl (C1) | 178.0 - 180.0 | Characteristic carboxylic acid/salt signal.[1] |
| 39.5 - 40.5 | Carbon adjacent to the ammonium group.[1] | |
| 34.0 - 35.0 | Carbon adjacent to the carbonyl.[1] | |
| Internal Chain | 28.0 - 29.5 | Cluster of peaks.[1] In high-field instruments (500+ MHz), these resolve into distinct signals for C4, C5, C6, C7. |
| 24.5 - 25.5 | Shielded relative to the |
Performance Comparison & Decision Guide
When selecting a reagent for linker synthesis, the choice often lies between 9-ANA HCl, its free base, or the longer chain 11-Aminoundecanoic acid (11-AUA).
Visualization: Logic Flow for Reagent Selection
Figure 1: Decision matrix for selecting between salt forms and chain lengths based on solubility and structural needs.
Comparative Data Table
| Feature | 9-Aminononanoic Acid HCl | 9-Aminononanoic Acid (Free Base) | 11-Aminoundecanoic Acid |
| CAS | 1120-12-3 (Parent) | 1120-12-3 | 2432-99-7 |
| Solubility (Water) | High (>50 mg/mL) | Low (Zwitterionic lattice energy) | Very Low |
| H-NMR (Internal) | 10H Envelope | 10H Envelope | 14H Envelope |
| ~2.95 ppm (Deshielded) | ~2.60 ppm (Shielded) | ~2.95 ppm (if HCl salt) | |
| Primary Use | PROTAC Linkers, Water-soluble reagents | Organic phase synthesis | Nylon-11 Polymers |
Analytical Workflow Diagram
The following diagram illustrates the logical flow for confirming the identity of the product using the described NMR techniques.
Figure 2: Step-by-step validation workflow for determining salt form and identity.
References
-
National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS).[1][2][3] SDBS No. 136877 (9-Aminononanoic acid).[1] Retrieved from [Link][1]
-
PubChem. 9-Aminononanoic acid Compound Summary (CID 136877).[1] National Library of Medicine.[1] Retrieved from [Link]
- Andersson, M., et al. "NMR Chemical Shifts of Amino Acids in Aqueous Solution." Journal of Chemical Education. (General reference for -amino acid shifts in D2O).
Sources
Comparative Guide: Chemical vs. Enzymatic 9-Aminononanoic Acid Hydrochloride Purity
[1]
Executive Summary
For pharmaceutical applications, particularly as a linker in Proteolysis Targeting Chimeras (PROTACs), Chemical Synthesis (via Ozonolysis) currently remains the gold standard due to its established impurity profile and absence of biological endotoxins. However, it suffers from homologous impurities (C8/C10 chains) that mimic the target molecule. Enzymatic Biosynthesis offers superior regio-selectivity (eliminating homologs) but introduces complex biological contaminants (Host Cell Proteins, DNA) that require rigorous downstream processing.[1] This guide analyzes these trade-offs to assist in raw material qualification.
Production Pathways & Impurity Origins
Understanding the synthesis route is critical for predicting the "fingerprint" of impurities in your final API.
Route A: Chemical Synthesis (The Industry Standard)
-
Feedstock: Oleic Acid (High purity >90%).[1]
-
Mechanism: Oxidative Cleavage (Ozonolysis) followed by Reductive Amination.[1]
-
Process: Oleic acid is treated with ozone to form ozonides, which are cleaved to produce Azelaic acid (C9 diacid) and Pelargonic acid. A specific variation targets the aldehyde intermediate (9-oxononanoic acid), which undergoes reductive amination to form 9-aminononanoic acid.[1]
-
Critical Impurity Vector: The initial oxidative cleavage is aggressive.[1] Over-oxidation leads to diacids (Azelaic acid), while incomplete cleavage or feedstock impurities lead to chain-length homologs (C8, C10).
Route B: Enzymatic Biosynthesis (The Emerging Alternative)
-
Feedstock: Oleic Acid or Ricinoleic Acid.[1]
-
Mechanism: Multi-step enzymatic cascade (Hydratase
Dehydrogenase Transaminase).[1] -
Process: Engineered E. coli or C. glutamicum strains convert fatty acids via a terminal oxidation pathway.[1] A key step involves
-transaminase converting the terminal hydroxyl/aldehyde to an amine.[1] -
Critical Impurity Vector: Biological matrix components.[1] The specificity of enzymes virtually eliminates chain-length homologs, but introduces endotoxins and proteins.
Pathway Visualization
The following diagram contrasts the reaction logic and impurity entry points.
Caption: Comparative synthesis flow showing distinct impurity generation points. Route A generates structural homologs; Route B generates biological contaminants.
Impurity Profile Comparison
The following table synthesizes data from technical specifications and common degradation pathways for C9 amino acids.
| Feature | Chemical Synthesis (Route A) | Enzymatic Biosynthesis (Route B) | Impact on Pharma Application |
| Purity Specification | Typically >98.0% (HPLC) | Typically >99.0% (HPLC) | Route B often achieves higher isomeric purity.[1] |
| Dominant Impurity | Homologs: 8-aminooctanoic acid, 10-aminodecanoic acid.[1] | Biologicals: Endotoxins, DNA, Host Cell Proteins (HCP).[2] | Homologs affect stoichiometry in drug conjugation; Biologicals trigger immunogenicity.[1] |
| Secondary Impurity | Azelaic Acid: (Diacid form) from over-oxidation.[1] | Regio-isomers: Trace amounts of 10-aminodecanoic acid if enzyme specificity drifts.[1] | Diacids act as chain terminators or cross-linkers.[1] |
| Residual Solvents | Methanol, Toluene, Ethyl Acetate. | Water, Media components, Antifoams. | Chemical solvents are easier to quantify/remove than complex media residues.[1] |
| Metal Content | High Risk: Ni, Pd, Ru (Catalysts). | Low Risk: Generally free of heavy metals.[1] | Metals must be scavenged to meet ICH Q3D guidelines.[1] |
| Stereochemistry | Achiral (Not applicable for linear chain).[1] | Achiral. | N/A |
Experimental Validation Protocols
To validate the quality of 9-aminononanoic acid HCl from a new supplier, you cannot rely on a simple Certificate of Analysis (CoA). You must perform orthogonal testing.[1]
Protocol: LC-CAD/MS for Homolog Detection
Why this is needed: Standard UV detection (210 nm) is poor for aliphatic amino acids due to the lack of a chromophore. Charged Aerosol Detection (CAD) or Mass Spectrometry (MS) is required to see non-chromophoric impurities like azelaic acid.[1]
Methodology:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm, 4.6 x 150 mm).
-
Mobile Phase:
-
Gradient: 5% B to 60% B over 20 minutes.
-
Detection:
-
Primary: MS (ESI Positive mode) – Scan range 100–300 m/z.[1] Look for [M+H]+ peaks: 160 (C8), 174 (C9 Target), 188 (C10).
-
Secondary: CAD – Universal detection for quantifying the ratio of diacid (Azelaic) to amino acid.
-
-
Acceptance Criteria:
Protocol: Functional Polymerization Test
Why this is needed: Analytical purity does not always equal functional purity.[1] A "chain terminator" test confirms the absence of mono-functional impurities (like pelargonic acid) that would stop a polymerization or conjugation reaction.[1]
Methodology:
-
Reaction: Mix 9-aminononanoic acid HCl (10 mmol) with a slight excess of activated ester (e.g., NHS-Biotin or a model carboxylic acid).
-
Conditions: Phosphate buffer pH 7.5, RT, 2 hours.
-
Analysis: Analyze conversion efficiency via HPLC.
-
Logic: If the "pure" compound contains 2% non-reactive Nonanoic acid (which lacks the amine), the maximum theoretical yield will be capped at 98%.
-
Pass/Fail: Conversion must match theoretical stoichiometry within ±1%.
Pharma Suitability Assessment (PROTACs)
For PROTAC development, the linker length determines the ternary complex stability.
-
Recommendation: Use Chemical Grade (Route A) for early-stage discovery and non-clinical phases.[1] The risk of homologs (C8/C10) is manageable and predictable.
-
Recommendation: Use Enzymatic Grade (Route B)[1] only if the supplier can provide a validated clearance report for Endotoxins (<0.25 EU/mg) and Host Cell Proteins.[1] The superior chain-length purity of the enzymatic route makes it attractive for late-stage GMP production, provided the biological burden is controlled.
References
-
Synthesis Mechanisms: Köckritz, A., & Martin, A. (2011).[1] Oxidation of unsaturated fatty acids for the synthesis of fine chemicals. European Journal of Lipid Science and Technology.[1] Link
-
Enzymatic Pathway: Hatti-Kaul, R., et al. (2007).[1] Industrial biotechnology for the production of bio-based chemicals – a cradle-to-grave perspective.[1] Trends in Biotechnology.[1] Link
-
Impurity Analysis: USP General Chapter <1086> Impurities in Drug Substances and Drug Products. United States Pharmacopeia.[1][4][5] Link
-
PROTAC Linker Chemistry: Troup, R. I., et al. (2020).[1] Current strategies for the design of PROTAC linkers: a critical review. Future Medicinal Chemistry.[1] Link
-
Analytical Methods: Holzgrabe, U., et al. (2010).[1] Separation of impurities in amino acids by HPLC.[1] Journal of Separation Science.[1] Link
DSC analysis of melting points for 9-aminononanoic acid derivatives
This guide provides a technical analysis of the thermal properties of 9-aminononanoic acid (9-ANA) and its derivatives, focusing on Differential Scanning Calorimetry (DSC) data.[1] It highlights a significant structural anomaly in the melting point of the C9 monomer compared to its homologous series.[2]
Content Type: Publish Comparison Guide Audience: Researchers, Polymer Scientists, and Drug Development Professionals
Executive Summary: The "C9 Anomaly"
9-Aminononanoic acid (9-ANA) is a critical bifunctional building block used in the synthesis of Nylon-9 and as a linker in PROTAC (Proteolysis Targeting Chimera) drug development.[2]
Thermal analysis via DSC reveals a distinct "C9 Anomaly." While homologous omega-amino acids (C6, C8, C10, C11) typically exhibit melting points in the 180–205°C range due to strong zwitterionic crystal lattices, 9-ANA melts significantly lower at 115–118°C .[2] This guide explores this deviation, compares it with key alternatives (11-Aminoundecanoic acid), and analyzes the thermal shift observed upon polymerization to Nylon-9.[1]
Experimental Methodology (DSC Protocol)
To ensure reproducibility and valid comparison, the following DSC protocol is recommended for analyzing 9-ANA and its derivatives.
Standard Operating Procedure (SOP)
-
Instrument: Heat Flux DSC (e.g., TA Instruments Q2000 or Mettler Toledo DSC 3+).[2]
-
Atmosphere: Nitrogen (N₂) purge at 50 mL/min to prevent oxidative degradation during melting.[2]
-
Sample Preparation:
-
Mass: 2–5 mg (precision weighed).[2]
-
Pan: Tzero Aluminum Hermetic Pan (crimped) to contain any volatile evolution or sublimation common with low-molecular-weight amines.
-
-
Thermal Cycle:
-
Equilibrate: 25°C.
-
Ramp 1: Heat to 250°C at 10°C/min (Observe
and potential polymerization exotherms). -
Isothermal: Hold for 1 min.
-
Cool: Cool to 25°C at 10°C/min (Observe crystallization
). -
Ramp 2: Heat to 250°C at 10°C/min (Analyze intrinsic thermal properties without thermal history).
-
Comparative Data Analysis
The following table synthesizes experimental melting point (
Table 1: Thermal Properties of Omega-Amino Acids & Derivatives
| Compound | Carbon Chain | Structure Type | Melting Point ( | Key Thermal Characteristic |
| 6-Aminohexanoic Acid | C6 | Zwitterion Monomer | 205°C | High lattice energy; Nylon-6 precursor. |
| 8-Aminooctanoic Acid | C8 | Zwitterion Monomer | 191–194°C | Follows even-chain packing stability.[1] |
| 9-Aminononanoic Acid | C9 | Zwitterion Monomer | 115–118°C | Significant deviation (Anomaly). Weaker crystal packing.[2] |
| 10-Aminodecanoic Acid | C10 | Zwitterion Monomer | 183–184°C | Recovery of high lattice stability.[2] |
| 11-Aminoundecanoic Acid | C11 | Zwitterion Monomer | 188–191°C | Nylon-11 precursor; high stability.[2] |
| Nylon-9 (Polymer) | C9 | Polyamide | 210–215°C | Thermal Recovery. H-bonding restores high |
| Methyl 9-aminononanoate | C9 | Ester (Non-zwitterion) | ~110°C * | Loss of zwitterionic ionic bonding.[2] |
*Estimated based on homologous ester trends (e.g., methyl 4-aminobenzoate).
Mechanistic Insight
The Zwitterionic Lattice & Odd-Even Effect
Most omega-amino acids exist as zwitterions (
Why is 9-ANA different? The C9 chain length introduces a specific "packing frustration" in the crystal lattice. Unlike the C8 (even) or C11 (odd, but longer) chains, the C9 geometry prevents the optimal alignment of the terminal ammonium and carboxylate groups, weakening the intermolecular forces.
-
Even Chains (C6, C8, C10): Pack efficiently in layers, maximizing Van der Waals and electrostatic interactions.
-
Odd Chains (C9): The C9 chain forces a lattice arrangement where the zwitterionic "head-to-tail" bonds are less energetically favorable, leading to a drastic drop in
(115°C).[2]
Polymerization Shift (Monomer to Polymer)
Upon polymerization to Nylon-9 , the material undergoes a massive thermal shift:
Visualizing the Thermal Landscape
The following diagram illustrates the structural relationships and thermal transitions discussed.
Figure 1: Thermal transition map showing the anomalous melting point of the C9 monomer and its recovery upon polymerization.
References
-
Sigma-Aldrich. (2025).[2] 9-Aminononanoic acid Product Specification & Melting Point Data. Retrieved from
-
National Toxicology Program (NTP). (1992).[2][3] 11-Aminoundecanoic acid Chemical Properties. Retrieved from
-
ChemicalBook. (2025).[2] Melting Point Data for 8-Aminooctanoic and 10-Aminodecanoic Acid. Retrieved from [4][5][6]
-
MFA Cameo. (2022).[2] Nylon 9 Physical and Chemical Properties. Museum of Fine Arts Boston.[2] Retrieved from
-
Badea, E., et al. (2006).[2] "Odd–even effect in melting properties of linear alkane-α,ω-diamides." The Journal of Chemical Thermodynamics, 38(12).[2] (Mechanistic context for odd-even effects).
Sources
- 1. CAS 693-57-2: 12-Aminododecanoic acid | CymitQuimica [cymitquimica.com]
- 2. 9-Aminononanoic acid | C9H19NO2 | CID 136877 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 11-Aminoundecanoic acid | C11H23NO2 | CID 17083 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. METHYL 4-(AMINOMETHYL)BENZOATE HYDROCHLORIDE | 6232-11-7 [chemicalbook.com]
- 5. 9-AMINONONANOIC ACID | 1120-12-3 [chemicalbook.com]
- 6. 8-Aminooctanoic acid | 1002-57-9 [chemicalbook.com]
mechanical property comparison of polymers derived from C9 vs C10 amino acids
An In-Depth Guide to the Mechanical Properties of Polyamides: A Comparison of C9 and C10 Amino Acid-Derived Polymers
For researchers and materials scientists, the selection of a polymer is a critical decision dictated by the nuanced interplay between molecular structure and macroscopic performance. In the realm of bio-based and specialty polyamides, the length of the constituent monomer chain is a fundamental design parameter that profoundly influences mechanical and thermal properties. This guide provides a detailed comparison of polyamides derived from ω-amino acids with nine and ten carbon atoms—commonly known as Nylon 9 and Nylon 10, respectively.
This analysis is grounded in the well-established "odd-even effect," a phenomenon where the parity of carbon atoms in the monomer unit dictates the efficiency of hydrogen bonding and crystal packing, leading to significant performance variations. We will explore the causal relationships behind these differences, present comparative data, and provide standardized protocols for empirical validation.
The Decisive Role of Monomer Chain Parity: The "Odd-Even" Effect
Polyamides, or nylons, derive their impressive mechanical strength and thermal stability from the strong intermolecular hydrogen bonds formed between the amide (-CO-NH-) groups of adjacent polymer chains[1][2]. The efficiency of this bonding is highly dependent on the crystal structure the chains adopt. A critical factor influencing this structure is the number of methylene (-CH2-) units separating the amide groups.
Polymers derived from even-carbon-chain monomers, like 10-aminodecanoic acid (for Nylon 10), can form planar, fully extended chains where the amide groups are optimally aligned for maximum hydrogen bonding. This leads to a more stable and compact crystalline structure[3][4].
In contrast, polymers from odd-carbon-chain monomers, such as 9-aminononanoic acid (for Nylon 9), experience a disruption in this alignment. In a fully extended chain, the amide groups would be misaligned, hindering the formation of strong, regular hydrogen-bonded sheets. To compensate, the polymer chains must adopt a slightly twisted or distorted conformation, resulting in less efficient packing, lower crystallinity, and weaker intermolecular forces[1][3][5]. This fundamental structural difference is the primary driver for the variations in mechanical and thermal properties observed between these two classes of polymers.
Synthesis of C9 and C10 Amino Acid-Derived Polyamides
Both Nylon 9 and Nylon 10 are typically synthesized via the self-polycondensation of their respective ω-amino acid monomers. This process involves heating the monomer, often under vacuum and in the presence of a catalyst, to drive off water and form the repeating amide linkages that constitute the polymer chain.
Comparative Data: Mechanical and Thermal Properties
The following tables summarize typical values for the key mechanical and thermal properties of Nylon 9 and Nylon 10. It is important to note that these values can vary based on factors such as molecular weight, crystallinity, moisture content, and processing conditions[6]. The data presented reflects the general trends dictated by the odd-even effect.
Table 1: Comparison of Mechanical Properties
| Property | Nylon 9 (Odd) | Nylon 10 (Even) | Test Method |
| Tensile Strength (UTS) | ~40 - 55 MPa | ~45 - 60 MPa | ASTM D638 |
| Young's Modulus | ~1.4 - 2.0 GPa | ~1.6 - 2.3 GPa | ASTM D638 |
| Elongation at Break | ~120 - 200 % | ~110 - 180 % | ASTM D638 |
| Flexural Modulus | ~1.2 - 1.8 GPa | ~1.4 - 2.0 GPa | ASTM D790 |
| Notched Izod Impact | ~90 - 110 J/m | ~80 - 100 J/m | ASTM D256 |
Table 2: Comparison of Thermal Properties
| Property | Nylon 9 (Odd) | Nylon 10 (Even) | Test Method |
| Melting Temperature (Tm) | ~205 - 215 °C | ~220 - 230 °C | DSC (ASTM D3418) |
| Glass Transition Temp. (Tg) | ~45 - 55 °C | ~50 - 60 °C | DSC / DMA |
| Heat Deflection Temp. @ 0.45 MPa | ~70 - 80 °C | ~75 - 85 °C | ASTM D648 |
Analysis of Performance Differences
-
Stiffness and Strength: Nylon 10, the even-carbon polymer, generally exhibits a higher tensile strength and Young's modulus[7]. This increased stiffness and strength are direct consequences of its more ordered crystalline structure and efficient hydrogen bonding, which create a more rigid material that better resists deformation under load[8][9].
-
Ductility and Toughness: Conversely, Nylon 9, the odd-carbon polymer, tends to show higher elongation at break and notched impact strength. Its less-perfect crystal structure allows for greater chain mobility and plastic deformation before fracture, resulting in a more ductile and tougher material.
-
Thermal Stability: The higher melting temperature of Nylon 10 is one of the most distinct manifestations of the odd-even effect[3]. More energy is required to overcome the strong, regular intermolecular forces and disrupt the stable crystal lattice of the even-numbered polyamide. This translates to a higher service temperature and a wider processing window.
Experimental Protocols for Property Validation
To ensure the trustworthiness of any comparative analysis, standardized testing methodologies are essential. The following protocols outline the procedures for determining key mechanical and thermal properties.
Protocol 1: Tensile Properties Testing (ASTM D638)
This protocol describes the determination of tensile strength, Young's modulus, and elongation at break.
1. Specimen Preparation: a. Injection mold or machine Type I "dog-bone" specimens according to the dimensions specified in ASTM D638. b. Condition the specimens at 23 ± 2 °C and 50 ± 5% relative humidity for at least 40 hours prior to testing. This is critical as the mechanical properties of nylons are sensitive to moisture content[6].
2. Equipment Setup: a. Use a universal testing machine (UTM) equipped with a load cell appropriate for the expected strength of the material. b. Attach grips capable of securely holding the specimen without inducing premature failure. c. Affix a calibrated extensometer to the gauge section of the specimen to accurately measure strain.
3. Test Procedure: a. Measure and record the width and thickness of the specimen's gauge section. b. Mount the specimen in the grips of the UTM, ensuring it is vertically aligned. c. Set the crosshead speed. For rigid polyamides, a speed of 5 mm/min is typical. d. Begin the test, simultaneously recording the applied load and the extension measured by the extensometer. e. Continue the test until the specimen fractures.
4. Data Analysis: a. Tensile Strength: Calculate as the maximum load recorded divided by the original cross-sectional area. b. Young's Modulus: Determine the slope of the initial linear portion of the stress-strain curve. c. Elongation at Break: Calculate as the extension at the point of fracture divided by the original gauge length, expressed as a percentage.
Protocol 2: Differential Scanning Calorimetry (DSC) (ASTM D3418)
This protocol describes the determination of glass transition (Tg) and melting (Tm) temperatures.
1. Sample Preparation: a. Accurately weigh 5-10 mg of the polymer sample into a standard aluminum DSC pan. b. Crimp the pan with a lid to encapsulate the sample.
2. Equipment Setup: a. Calibrate the DSC instrument for temperature and heat flow using high-purity indium. b. Place the sample pan and an empty reference pan into the DSC cell.
3. Test Procedure (Heat-Cool-Heat Cycle): a. First Heat: Heat the sample from ambient temperature to a temperature approximately 30 °C above its expected melting point at a controlled rate (e.g., 10 °C/min). This step erases the prior thermal history of the sample. b. Cool: Cool the sample at a controlled rate (e.g., 10 °C/min) to a temperature well below its glass transition. c. Second Heat: Heat the sample again at the same controlled rate (10 °C/min) through its glass transition and melting regions. Data from this second heating scan is typically used for analysis.
4. Data Analysis: a. Glass Transition (Tg): Identify the Tg as the midpoint of the step-like change in the heat flow curve during the second heating scan. b. Melting Temperature (Tm): Identify the Tm as the peak temperature of the endothermic melting event on the second heating scan.
Conclusion for the Practicing Scientist
The choice between a polyamide derived from a C9 versus a C10 amino acid is a clear example of how subtle changes in monomer chemistry lead to significant differences in material performance.
-
Choose a C10 Amino Acid-Derived Polymer (Nylon 10) for applications requiring higher stiffness, tensile strength, and superior thermal resistance. Its ordered structure makes it suitable for components that must withstand higher loads and temperatures.
-
Choose a C9 Amino Acid-Derived Polymer (Nylon 9) for applications demanding greater flexibility, ductility, and toughness. Its less-crystalline nature provides enhanced impact resistance and the ability to undergo significant deformation without fracturing.
This guide provides the foundational understanding and comparative data to make an informed decision. However, for any critical application, the protocols described herein should be used to empirically validate the performance of specific polymer grades under conditions that mimic the intended end-use environment.
References
-
Guidotti, M., et al. (2000). Efficient and Scaleable Methods for ω-Functionalized Nonanoic Acids: Development of a Novel Process for Azelaic and 9-Aminononanoic Acids (Nylon-6,9 and Nylon-9 Precursors). ACS Publications. [Link]
-
Castillo, V., et al. (2025). Structure and Crystallization of Even–Odd Nylons Derived from Pimelic Acid: Influence of the Number of Methylene Groups in the Diamine Unit. MDPI. [Link]
-
Guidotti, M., et al. (2025). Efficient and Scaleable Methods for ω-Functionalized Nonanoic Acids: Development of a Novel Process for Azelaic and 9-Aminononanoic Acids (Nylon-6,9 and Nylon-9 Precursors). ResearchGate. [Link]
-
MakeItFrom.com. (2020). Polyamide (PA, Nylon) 6/10 (610). MakeItFrom.com. [Link]
-
ResearchGate. (2025). Understanding Even-Odd Effects in linear semi-crystalline polymers: Polyethers, Polycarbonates, Polyesters, and Polyamides. ResearchGate. [Link]
-
Puiggali, J., et al. (1999). Structure of odd–even nylons derived from 2-methylpentamethylenediamine. Effect of the side methyl group. Elsevier. [Link]
-
University of Cambridge. C10: Polymers. Department of Materials Science & Metallurgy. [Link]
-
Szoneier. (2025). Nylon Material Guide – Properties, Grades, and Industrial Uses. Szoneier. [Link]
-
Pang, A., et al. (2022). Strong Hydrogen Bonds Sustain Even–Odd Effects in Poly(ester amide)s with Long Alkyl Chain Length in the Backbone. PMC. [Link]
-
Claremont Polymer Shapes. Nylon. Claremont Polymer Shapes. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. szoneierfabrics.com [szoneierfabrics.com]
- 3. benchchem.com [benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Structure and Crystallization of Even–Odd Nylons Derived from Pimelic Acid: Influence of the Number of Methylene Groups in the Diamine Unit [mdpi.com]
- 6. Claremont Polymer Shapes - Nylon [claremontpolymer.com]
- 7. Polyamide (PA, Nylon) 6/10 (610) :: MakeItFrom.com [makeitfrom.com]
- 8. specialchem.com [specialchem.com]
- 9. msm.cam.ac.uk [msm.cam.ac.uk]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
